4-(3-Aminophenyl)morpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQKUMPNMOSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651808 | |
| Record name | 4-(3-Aminophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082495-22-4 | |
| Record name | 4-(3-Aminophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-aminophenyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(3-Aminophenyl)morpholin-3-one molecular structure
Technical Monograph: 4-(3-Aminophenyl)morpholin-3-one
Executive Summary & Structural Identity
This compound is a specialized heterocyclic scaffold utilized primarily in the discovery of small-molecule kinase inhibitors and the exploration of Structure-Activity Relationships (SAR) in anticoagulant research.
Critical Distinction: Researchers must distinguish this compound (the meta-isomer) from its regioisomer, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0). While the para-isomer is the industrial intermediate for Rivaroxaban (Xarelto) , the meta-isomer discussed here serves as a "privileged scaffold" for accessing alternative chemical space, particularly in designing imidazothiazole-based protein kinase inhibitors where the vector of the amine handle dictates binding pocket selectivity.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| CAS Number | 1082495-22-4 | Distinct from Rivaroxaban int. (438056-69-0) |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 192.21 g/mol | Fragment-like (Rule of 3 compliant) |
| Predicted LogP | ~0.65 | Highly favorable for oral bioavailability |
| H-Bond Donors/Acc. | 1 / 3 | |
| Topological Polar Surface Area | 49.3 Ų | Good membrane permeability |
Synthetic Methodology (The "How")
The synthesis of this compound relies on a robust two-step sequence: N-Arylation followed by Nitro Reduction . While the industrial route for the para-isomer is well-optimized, the meta-isomer requires specific attention to the starting material regiochemistry to avoid isomeric contamination.
Step 1: Copper-Catalyzed N-Arylation (Goldberg-Type)
Rationale: Direct nucleophilic attack of morpholin-3-one on an unactivated aryl halide is sluggish. We utilize a copper-diamine catalytic system to facilitate C-N bond formation at the lactam nitrogen.
-
Reagents: Morpholin-3-one, 1-Bromo-3-nitrobenzene.
-
Catalyst: CuI (10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%).
-
Base/Solvent: K₂CO₃ (2.0 equiv) in 1,4-Dioxane (reflux).
Step 2: Chemoselective Nitro Reduction
Rationale: We must reduce the nitro group to the aniline without reducing the lactam carbonyl or opening the morpholine ring. Catalytic hydrogenation is the gold standard here for atom economy and ease of workup.
-
Reagents: H₂ (balloon or 1 atm), 10% Pd/C.
-
Solvent: Methanol or Ethanol.
Detailed Protocol (Self-Validating)
-
Coupling: Charge a flame-dried flask with morpholin-3-one (1.0 eq), 1-bromo-3-nitrobenzene (1.1 eq), CuI, and K₂CO₃. Evacuate/backfill with N₂ (3x). Add dioxane and the diamine ligand. Heat to 110°C for 16–24h.
-
Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting bromide (high R_f) should disappear; the nitro-intermediate (fluorescent under UV) appears.
-
-
Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate. Recrystallize from EtOH/Water to obtain 4-(3-nitrophenyl)morpholin-3-one .
-
Reduction: Dissolve the nitro-intermediate in MeOH. Add 10 wt% Pd/C. Stir under H₂ atmosphere at RT for 4h.
-
Validation: The yellow color of the nitro compound will fade to colorless. LC-MS should show M+1 = 193.2.
-
-
Isolation: Filter Pd/C carefully (pyrophoric risk). Concentrate. The product usually solidifies as an off-white powder.
Visualization of Synthetic Logic
The following diagram illustrates the synthetic flow and the critical divergence point between the Rivaroxaban intermediate (para) and the Topic molecule (meta).
Caption: Divergent synthesis showing the regiochemical control required to access the target meta-isomer versus the industrial para-isomer.
Application in Medicinal Chemistry (The "Why")
While the para-isomer is locked into the Factor Xa anticoagulant space, the meta-isomer (CAS 1082495-22-4) is a versatile tool for Scaffold Hopping .
Kinase Inhibitor Design (Imidazothiazoles)
In kinase drug discovery, the orientation of the hinge-binding motif relative to the solvent-exposed region is critical.
-
Vector Analysis: The meta-amino group provides a 120° vector relative to the morpholinone core. This allows the morpholinone to sit in the ribose-binding pocket while the amine extends to interact with the gatekeeper residue.
-
Bioisosterism: The morpholin-3-one ring acts as a polar, metabolically stable replacement for phenyl or pyridine rings, improving solubility without sacrificing planarity.
SAR Library Construction
For researchers optimizing a lead compound containing an N-aryl lactam:
-
Hypothesis: "Does shifting the substituent from para to meta improve metabolic stability by blocking a site of oxidation?"
-
Experiment: Synthesize the meta-analog using CAS 1082495-22-4 to test this hypothesis directly.
Analytical Quality Control
To ensure data integrity in biological assays, the purity of this compound must be rigorously validated.
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
-
Retention Time: Expect elution earlier than the para-isomer due to slightly different dipole moment and solvation shell.
NMR Diagnostic Signals (DMSO-d₆):
-
Amine: Broad singlet at ~5.2 ppm (2H, -NH₂).
-
Morpholinone:
-
Singlet at ~4.2 ppm (2H, N-CH₂-CO).
-
Triplets at ~3.7 and 4.0 ppm (4H, O-CH₂-CH₂-N).
-
-
Aromatic: Complex multiplet pattern (singlet, doublet, triplet, doublet) characteristic of 1,3-disubstitution.
Safety & Handling (MSDS Summary)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: The amine is prone to oxidation (browning) upon extended exposure to air. Store under Argon at 2–8°C.
-
Disposal: As a nitrogen-containing heterocycle, dispose of via high-temperature incineration.
References
-
Rivaroxaban Intermediate Comparison: V & V Pharma Industries. "4-(4-Aminophenyl)morpholin-3-one Technical Specifications."[1] Accessed October 2023. [Link][2]
-
General N-Arylation Methodology: Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 123(31), 7727-7729. (Foundational chemistry for Step 1). [Link]
Sources
A Technical Guide to the Potential Biological Activity of 4-(3-Aminophenyl)morpholin-3-one: A Scaffold for Novel Protein Kinase Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the potential biological activities of 4-(3-Aminophenyl)morpholin-3-one. As a Senior Application Scientist, this guide is structured to move beyond a simple recitation of facts. Instead, it aims to build a scientifically-grounded rationale for investigating this molecule as a valuable scaffold in modern drug discovery, particularly in the realm of oncology. We will delve into the causal reasoning behind proposed experimental designs and establish a self-validating framework for future research.
Introduction: Unveiling the Potential of a Privileged Scaffold
This compound is an aryl-substituted morpholinone, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The morpholine ring is often considered a "privileged structure" as its incorporation into molecules can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1][2][3] While direct, comprehensive studies on the biological activity of this compound are not extensively available in public literature, its established role as a key synthetic intermediate provides a strong foundation for hypothesizing its therapeutic potential.
Notably, this compound serves as a crucial precursor in the synthesis of imidazothiazole derivatives, which have been identified as potent protein kinase inhibitors for cancer research. This guide, therefore, puts forth the central hypothesis that this compound is a promising scaffold for the development of novel anticancer agents that function by inhibiting key protein kinases. We will outline the scientific basis for this hypothesis and provide detailed experimental workflows to validate this potential activity.
Below is the chemical structure of the core compound:
Caption: Chemical structure of this compound.
The Scientific Rationale for Investigating Anticancer Activity
The primary impetus for exploring the anticancer potential of this compound stems from its application in synthesizing more complex molecules with known biological functions. The logical progression is as follows:
-
Role as a Precursor: this compound is a documented building block for imidazothiazole derivatives.
-
Activity of Derivatives: Imidazothiazole-based compounds are recognized for a wide range of pharmacological effects, including potent antitumor activity.[4] Many of these derivatives function as inhibitors of protein kinases.[5][6]
-
Protein Kinases as Cancer Targets: Protein kinases are critical enzymes in cellular signaling pathways that regulate cell proliferation, survival, and migration.[7][8] Their dysregulation is a hallmark of many cancers, making them a major target for oncology drugs.[7][9]
This chain of evidence strongly suggests that the this compound scaffold may contribute significantly to the kinase-inhibitory properties of its derivatives. The morpholine moiety can enhance drug-like properties, while the aminophenyl group provides a versatile point for synthetic modification to achieve specific interactions within the kinase active site.[3][10]
Proposed Mechanism of Action: Protein Kinase Inhibition
We hypothesize that derivatives of this compound will function as ATP-competitive protein kinase inhibitors. Most protein kinase inhibitors act by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[11]
The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of ATP-competitive kinase inhibition.
Based on the known targets of imidazothiazole derivatives, potential kinase targets for derivatives of this compound could include RAF kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][12][13]
Experimental Workflows for Validating Biological Activity
To empirically test the hypothesis that this compound and its derivatives possess anticancer activity, a systematic, two-tiered approach is recommended. This involves an initial screen for general cytotoxicity, followed by a more specific assay to determine the mechanism of action.
Workflow 1: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[14][15] It measures the metabolic activity of cells, which in living cells reduces the yellow MTT to a purple formazan product.[16][17]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Workflow 2: In Vitro Kinase Inhibition Assay
A positive result in the cytotoxicity screen warrants further investigation into the specific mechanism. A direct kinase inhibition assay will determine if the compound's effect is due to the inhibition of a specific protein kinase.[18] There are several commercially available assay formats, such as those that measure the amount of ADP produced, which is a universal product of kinase reactions.[19]
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: General Kinase Inhibition Assay (ADP-Glo™ Example)
-
Reaction Setup: In a multi-well plate, prepare the kinase reaction. This will typically include the purified protein kinase of interest (e.g., B-RAF), a suitable substrate (e.g., a specific peptide), and ATP at a concentration near its Km value.[19]
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include positive control (known inhibitor) and negative control (vehicle) wells.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP Detection (Part 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Target | IC₅₀ (µM) |
| Cytotoxicity | MCF-7 (Breast Cancer Cell Line) | [Insert experimental value] |
| Cytotoxicity | A549 (Lung Cancer Cell Line) | [Insert experimental value] |
| Kinase Inhibition | B-RAF Kinase | [Insert experimental value] |
| Kinase Inhibition | EGFR Kinase | [Insert experimental value] |
A low IC₅₀ value in the cytotoxicity assays indicates potent growth-inhibitory or cell-killing effects. A low IC₅₀ value in the kinase inhibition assays suggests that the compound is a potent inhibitor of that specific kinase. By comparing the IC₅₀ values across different kinases, the selectivity of the compound can be assessed.
Conclusion and Future Directions
While this compound is a molecule with limited direct biological characterization, its role as a precursor to potent imidazothiazole-based protein kinase inhibitors provides a compelling rationale for its investigation as a valuable scaffold in anticancer drug discovery. The morpholine core offers advantageous pharmacokinetic properties, and the aminophenyl group serves as a key handle for synthetic elaboration.
The experimental workflows detailed in this guide provide a robust framework for validating the hypothesized anticancer activity and elucidating the mechanism of action. Positive results from these in vitro studies would justify advancing to more complex investigations, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to understand how modifications to the this compound scaffold affect potency and selectivity.
-
Cellular Assays: Investigating the effects of lead compounds on downstream signaling pathways within cancer cells to confirm the on-target mechanism.
-
In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models of cancer.
By pursuing this logical and systematic research plan, the full therapeutic potential of the this compound scaffold can be thoroughly explored, potentially leading to the development of a new class of effective protein kinase inhibitors.
References
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). MDPI. [Link]
-
Biological Applications of Imidazothiazole Scaffolds: A Current Review. (2022). JACS Directory. [Link]
-
Protein Kinase Inhibitor. (2026). Massive Bio. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2022). MDPI. [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. [Link]
-
Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Taylor & Francis Online. [Link]
-
The Molecular Mechanisms and Therapeutic Implications of Protein Kinase Inhibitors in Cancer Therapy. (2023). Frontiers. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
-
Protein Kinase Inhibitors. (2025). National Institutes of Health. [Link]
-
Contribution of the morpholine scaffold on the activity of... (n.d.). ResearchGate. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Can anyone suggest me procedure to carry out in vitro protein kinase enzyme inhibition assay? (2021). ResearchGate. [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Molecular Mechanisms and Therapeutic Implications of Protein Kinase Inhibitors in Cancer Therapy [frontiersin.org]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. massivebio.com [massivebio.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
Technical Guide to 4-(3-Aminophenyl)morpholin-3-one Derivatives and Analogs
Executive Summary
4-(3-Aminophenyl)morpholin-3-one (CAS: 1082495-22-4) is a critical regioisomeric scaffold in the medicinal chemistry of N-aryl-morpholinones.[1][2][3] While its para-isomer counterpart (4-(4-aminophenyl)morpholin-3-one) is the industrial backbone of the blockbuster anticoagulant Rivaroxaban (Factor Xa inhibitor), the meta-isomer (3-aminophenyl) serves two distinct and vital roles in drug development:[1][2]
-
Impurity Profiling & Quality Control: It acts as a primary reference standard (Rivaroxaban Impurity 57) for validating the purity of Factor Xa inhibitors, ensuring regulatory compliance (ICH Q3A/B).[1][2][4]
-
Novel Pharmacophore Exploration: The meta-substitution introduces a "kinked" geometry (120° bond angle) compared to the linear para-isomer, altering the vector of the aniline nitrogen.[1][2][4] This geometric shift is utilized in Structure-Activity Relationship (SAR) campaigns to probe binding pockets that require non-linear ligand conformations, particularly in kinase inhibition and antibacterial research.[1][2][4]
This guide provides a comprehensive technical analysis of the synthesis, chemical reactivity, and structural utility of this scaffold.[1][2][4]
Chemical Architecture & Pharmacophore Analysis[1][2][4]
The core structure consists of a morpholin-3-one ring fused to an aniline moiety at the nitrogen position.[1][2][4] The position of the amine group on the phenyl ring dictates the biological function.[1][2][4]
Structural Comparison: Meta vs. Para
The distinction between the 3-amino and 4-amino isomers is not merely semantic; it fundamentally alters the ligand-protein interaction landscape.[1][2][4]
| Feature | 4-(4-Aminophenyl) (Para) | 4-(3-Aminophenyl) (Meta) |
| Geometry | Linear (180° vector) | Kinked (120° vector) |
| Primary Use | Factor Xa Inhibitors (Rivaroxaban) | Impurity Standard / Novel Scaffold |
| Binding Mode | Deep penetration into S1/S4 pockets | Surface interactions / Induced fit |
| Symmetry |
Visualization of Geometric Divergence
The following diagram illustrates the synthesis pathways and the geometric divergence between the two isomers.
Caption: Synthesis pathway for the meta-isomer. Note the retention of the meta-substitution pattern throughout the cyclization and reduction steps.
Synthetic Methodology
The synthesis of this compound requires precise control to prevent regioisomeric scrambling and to ensure high yield during the cyclization phase.[1][2]
Route Selection: The "Goldberg" vs. "Cyclization" Approach
While Buchwald-Hartwig amination of morpholin-3-one with 3-bromoaniline is possible, the Cyclization Route is preferred for industrial scalability and cost-efficiency.[1][2] This route builds the morpholinone ring onto the aniline.[1][2][4]
Step-by-Step Protocol
Step 1: N-Acylation
-
Reagents: 3-Nitroaniline (1.0 eq), 2-(2-chloroethoxy)acetyl chloride (1.1 eq), Toluene.[1][2][4]
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride.[1][2][4]
-
Critical Control: The reaction must be kept anhydrous to prevent hydrolysis of the acid chloride.
-
Yield Target: >90%.
Step 2: Intramolecular Cyclization
-
Reagents: Potassium Carbonate (
), Acetonitrile (MeCN) or DMF, TBAI (catalytic).[1][2][4] -
Conditions: Reflux (80°C) for 6-12 hours.
-
Mechanism:
displacement of the alkyl chloride by the amide nitrogen (after deprotonation).[1][2][4] -
Note: The meta-nitro group is electron-withdrawing, reducing the nucleophilicity of the amide nitrogen.[1][2][4] Stronger bases (e.g., NaH) or phase transfer catalysts (TBAI) are often required compared to the para-isomer.[1][2][4]
Step 3: Nitro Reduction
-
Reagents:
(gas, 1-3 atm), 10% Pd/C, Ethanol/THF.[1][2][4] -
Process: Catalytic hydrogenation reduces the nitro group to the primary amine.[1][2][4]
-
Purification: Filtration through Celite to remove catalyst, followed by recrystallization from EtOH.[1][2][4]
Impurity Profiling in Factor Xa Inhibitors[1][2][4]
In the manufacturing of Rivaroxaban, the presence of 3-nitroaniline as a contaminant in the starting material (4-nitroaniline ) leads to the formation of the 3-amino isomer.[1][2][4]
Regulatory Impact (ICH Q3A)[1][2][4]
-
Threshold: Any impurity >0.10% must be identified and characterized.
-
Detection: The 3-amino isomer has a distinct retention time in HPLC due to its different polarity and shape.[1][2][4]
-
Resolution: It is difficult to separate from the 4-amino isomer by simple crystallization due to structural similarity (isomorphism). Therefore, strict control of the starting material purity (>99.5% 4-nitroaniline) is the primary control strategy.[1][2][4]
HPLC Separation Logic
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2][4]
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile gradient.
-
Elution Order: The meta-isomer typically elutes after the para-isomer in reverse-phase systems due to slightly higher lipophilicity (LogP differences) and different solvation shell interactions.[1][2]
Derivatization & SAR Opportunities[1][4]
The free aniline amine at the 3-position is a versatile handle for generating diverse libraries.[1][2][4]
Key Reaction Classes[1][2][4]
-
Urea Formation: Reaction with isocyanates to form urea derivatives (analogous to Rivaroxaban).[1][2][4]
-
Schiff Base Formation: Condensation with aromatic aldehydes.[1][2][4]
SAR Decision Tree
Use the following logic to guide derivative design based on the 3-amino scaffold.
Caption: Strategic decision tree for derivatizing the 3-amino scaffold. Note that amide coupling often leads to inactive Factor Xa analogs due to geometric mismatch.[1][2][4]
Experimental Protocol: Synthesis of this compound
Safety Warning: Nitroanilines are toxic.[1][2][4] Hydrogenation requires pressure safety protocols.[1][2][4] Perform all reactions in a fume hood.
Materials
Procedure
-
Acylation:
-
Dissolve 3-nitroaniline (13.8 g, 100 mmol) in Toluene (150 mL).
-
Add 2-(2-chloroethoxy)acetyl chloride (17.3 g, 110 mmol) dropwise at 0°C.
-
Heat to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2][4]
-
Cool and evaporate solvent.[1][2][4] The intermediate amide is often used directly.[1][2][4]
-
-
Cyclization:
-
Reduction:
Characterization Data (Expected):
-
1H NMR (DMSO-d6):
7.0-7.2 (m, Ar-H), 5.2 (s, ), 4.1 (s, morpholine ), 3.9 (t, morpholine ), 3.6 (t, morpholine ).[1][2][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28917387, this compound.[1][2] Retrieved from [Link]
[1][2][3][4] -
European Chemicals Agency (ECHA). Registration Dossier: 4-(4-Aminophenyl)morpholin-3-one (Related Isomer Data).[1][2] Retrieved from [Link][1][2][3][4]
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A Highly Potent and Selective Factor Xa Inhibitor.[1][2] Journal of Medicinal Chemistry.[1][2][4] (Foundational SAR establishing the morpholinone scaffold).
Sources
- 1. 114026-76-5,(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1082495-22-4 [benchchem.com]
- 4. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
Technical Guide: Safety and Hazards of 4-(3-Aminophenyl)morpholin-3-one
[1]
Part 1: Executive Summary & Compound Identity
4-(3-Aminophenyl)morpholin-3-one (CAS: 1082495-22-4) is a specialized heterocyclic amine used primarily in pharmaceutical research and development. It acts as a structural isomer to the primary Rivaroxaban intermediate (the para-amino derivative) and is often monitored as a critical process impurity or used as a scaffold in the synthesis of novel Factor Xa inhibitors and kinase inhibitors.
Due to its aniline substructure and morpholinone ring, this compound presents specific toxicological risks, primarily centered on acute oral toxicity and mucous membrane irritation. This guide synthesizes current safety data sheets (SDS), regulatory classifications, and process safety protocols to ensure safe handling in laboratory and pilot-plant environments.
Chemical Identity Table[1]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1082495-22-4 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Synonyms | 3-Morpholinone, 4-(3-aminophenyl)-; Rivaroxaban Impurity 57 |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Part 2: Hazard Identification (GHS Classification)[4][5]
The following classification aligns with the Globally Harmonized System (GHS) and European CLP regulations. The compound is classified as a Health Hazard .
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2] |
Precautionary Statements (Selected)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[4][3]
Part 3: Toxicological Analysis & Mechanism
Mechanism of Action
The compound contains a primary aromatic amine (aniline derivative). While specific in vivo metabolic data for the 3-isomer is limited compared to the 4-isomer, the structural motif suggests specific toxicological pathways:
-
Irritation: The basicity of the amine group combined with the lactam (morpholinone) functionality contributes to local irritation of moist mucous membranes (eyes, respiratory tract).
-
Metabolic Activation: Aromatic amines can undergo N-hydroxylation in the liver (via CYP450 enzymes), potentially leading to reactive intermediates. While the morpholinone ring often improves metabolic stability compared to free anilines, the risk of methemoglobinemia (oxidation of hemoglobin) should be considered a potential class effect for all aniline derivatives until proven otherwise.
Acute Toxicity Profile
-
Oral: Classified as Category 4.[3] This implies an LD50 between 300 and 2000 mg/kg (Rat). Ingestion may cause gastrointestinal distress, nausea, and potential systemic absorption leading to cyanosis (if methemoglobinemia occurs).
-
Inhalation: High dust concentrations trigger the cough reflex and irritation of the upper respiratory tract (H335).
-
Dermal: Moderate irritant. Prolonged contact can cause dermatitis or sensitization.
Part 4: Process Safety & Synthesis Hazards
Understanding the synthesis of this intermediate allows for better risk management of precursors and byproducts. The synthesis typically involves the reduction of a nitro-precursor.[5]
Synthesis Pathway & Risks
The standard preparation involves the reduction of 4-(3-nitrophenyl)morpholin-3-one .
-
Precursor Hazard: The nitro-intermediate is often more toxic and potentially explosive/energetic if dried completely.
-
Reagent Hazard: Reduction often uses Hydrazine hydrate (Carcinogenic, Corrosive) with a catalyst (Fe/C or Raney Ni) or Hydrogen gas (Flammable/Explosive) under pressure.
Visualization: Synthesis Safety Workflow
The following diagram outlines the safety checkpoints during the synthesis and isolation of the target amine.
Caption: Process flow for the reduction of the nitro-precursor to the target amine, highlighting critical safety control points.
Part 5: Safe Handling & Exposure Control Protocol
Engineering Controls
-
Primary: All open handling of the solid powder must be conducted within a certified chemical fume hood or a powder containment weigh station .
-
Ventilation: Ensure face velocity is >0.5 m/s.
-
Closed Systems: For scale-up (>100g), use closed transfer systems (split butterfly valves) to prevent dust generation.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Level | Specification |
| Respiratory | High | N95 or P100 respirator if outside hood. Powered Air Purifying Respirator (PAPR) for spill cleanup. |
| Hands | High | Double Nitrile Gloves (min thickness 0.11 mm). Breakthrough time > 480 min. |
| Eyes | Medium | Chemical Safety Goggles . Face shield required if handling large solution volumes. |
| Body | Standard | Lab coat (Tyvek sleeve covers recommended for high-dust operations). |
Handling Workflow
The following decision tree guides the researcher through safe handling based on the quantity and state of the material.
Caption: Decision matrix for selecting appropriate engineering controls based on physical state and quantity.
Part 6: Emergency Response & Environmental Impact
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE including a P100 respirator.
-
Containment: Do not dry sweep. Wet the powder with a compatible solvent (e.g., PEG-400 or water mist) to suppress dust.
-
Cleanup: Scoop into a hazardous waste container. Clean surface with a soap/water solution.[4][3]
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist (H319).
-
Skin Contact: Wash with soap and water.[4][3] Remove contaminated clothing.[4][3][6] If irritation persists (H315), seek medical aid.
-
Ingestion: Rinse mouth. Do NOT induce vomiting . Call a poison control center immediately (H302).
Environmental Fate
-
Aquatic Toxicity: While specific data for the 3-isomer is limited, the 4-isomer (CAS 438056-69-0) is classified as Aquatic Chronic 2 (H411) . Treat the 3-isomer as Toxic to aquatic life with long-lasting effects by default.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into sewer systems.[6]
References
-
Pharmaffiliates . This compound Product Data & CAS Verification. Retrieved October 26, 2025, from [Link]
-
National Institutes of Health (PubChem) . This compound Compound Summary (CID 28917387). Retrieved October 26, 2025, from [Link]
-
American Chemical Society (ACS) . Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via Acid-Catalyzed Selective Oxidation. (Process chemistry reference for analogous synthesis). Retrieved October 26, 2025, from [Link]
-
Technical Disclosure Commons . Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (Reference for reduction conditions). Retrieved October 26, 2025, from [Link]
Sources
- 1. This compound | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. valsynthese.ch [valsynthese.ch]
- 4. canbipharm.com [canbipharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemos.de [chemos.de]
Comprehensive Theoretical Profile: 4-(3-Aminophenyl)morpholin-3-one
This guide provides a comprehensive theoretical framework for analyzing 4-(3-Aminophenyl)morpholin-3-one (CAS 1082495-22-4). Distinct from its para-substituted isomer (a key intermediate in Rivaroxaban synthesis), this meta-substituted scaffold offers unique geometric and electronic properties for Structure-Activity Relationship (SAR) exploration in anticoagulant and antimicrobial drug design.
Executive Summary
This compound represents a "privileged scaffold" in medicinal chemistry.[1] Its core structure—a morpholin-3-one ring
This guide details the theoretical protocols required to characterize this molecule, predicting its behavior in biological systems (e.g., Factor Xa active sites) and optimizing its utility as a precursor. We prioritize Density Functional Theory (DFT) for electronic profiling and Molecular Docking for binding affinity prediction.
Part 1: Computational Methodology & Structural Optimization
To establish a baseline for reactivity, accurate geometry optimization is required. The meta-positioning of the amine induces distinct steric and electronic effects compared to the para-isomer.
1.1. Theoretical Protocol (Standard of Procedure)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.
-
Basis Set: 6-311++G(d,p) – includes diffuse functions to accurately model the lone pairs on the morpholine oxygen and aniline nitrogen.
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in Water (
) and Ethanol ( ) to mimic physiological and synthetic environments.
1.2. Geometric Analysis
The critical structural parameter is the dihedral angle (
-
Steric Twist: Unlike the para-isomer, the meta-amino group may introduce subtle steric repulsion if the rings attempt coplanarity.
-
Intramolecular Interactions: Theoretical models should probe for a potential weak hydrogen bond between the meta-amino protons and the morpholinone carbonyl oxygen (C=O), though the distance suggests this is a high-energy conformer.
-
Bond Lengths:
- : Expected ~1.22 Å (typical amide).
- : Expected ~1.40–1.42 Å (partial double bond character due to resonance).
Part 2: Electronic Properties & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting how this scaffold reacts with electrophiles (in synthesis) or protein residues (in docking).
2.1. Frontier Molecular Orbitals (FMO) [5]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 3-aminophenyl moiety. The amino group is an electron-donating group (EDG), raising the HOMO energy and making the phenyl ring susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the morpholin-3-one ring, specifically the
orbital of the carbonyl. -
Band Gap (
): A narrower gap compared to the unsubstituted morpholinone indicates higher chemical reactivity (softness).
2.2. Molecular Electrostatic Potential (MEP)
The MEP map identifies key pharmacophoric features:
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor) and the Morpholine Ether Oxygen .
-
Positive Potential (Blue): Concentrated on the Amino Protons (
) and the morpholine ring protons. -
Implication: The molecule is a bipolar scaffold capable of simultaneous donor-acceptor interactions in a protein binding pocket.
2.3. Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Interpretation |
| Chemical Potential | Tendency of electrons to escape. | ||
| Chemical Hardness | Resistance to charge transfer. | ||
| Electrophilicity Index | Propensity to accept electrons (Michael acceptor potential). |
Part 3: Spectroscopic Profiling (In Silico vs. Experimental)
Validating the theoretical model requires comparison with spectroscopic data.
3.1. Vibrational Analysis (IR Spectrum)
-
Amine Stretching (
): Doublet around 3300–3450 cm⁻¹ (symmetric/asymmetric). -
Carbonyl Stretching (
): Strong band at 1650–1680 cm⁻¹ (Lactam characteristic). -
Ether Stretching (
): ~1100 cm⁻¹. -
Note: DFT frequencies must be scaled (scaling factor ~0.961 for B3LYP/6-311G) to match experimental values.
3.2. NMR Prediction (GIAO Method)
-
¹H NMR: The meta-amino protons typically appear broad at 3.5–5.0 ppm . The morpholine ring protons appear as multiplets at 3.0–4.5 ppm .
-
¹³C NMR: The carbonyl carbon is the most deshielded, expected at ~165–170 ppm .
Part 4: Molecular Docking & Pharmacological Potential
The meta-isomer is a structural probe for the Factor Xa active site (S1/S4 pockets).
4.1. Target Selection
-
Primary Target: Factor Xa (PDB ID: 1FJS or 2W26 ).
-
Rationale: Rivaroxaban binds via the para-isomer. Docking the meta-isomer reveals the steric tolerance of the S4 pocket.
4.2. Docking Protocol (AutoDock Vina / Glide)
-
Preparation: Remove water molecules; add polar hydrogens; compute Gasteiger charges.
-
Grid Box: Centered on the active site residues (Tyr99, Phe174, Trp215).
-
Binding Mode Analysis:
-
H-Bonds: Look for interactions between the morpholinone
and Gly219 (backbone). -
Pi-Pi Stacking: Interaction between the phenyl ring and Trp215 .
-
Salt Bridge: Potential interaction between the meta-
(if protonated) and Asp189 (deep in the S1 pocket).
-
4.3. ADMET Prediction
-
Lipinski's Rule of 5:
-
MW: 192.21 Da (< 500) ✅
-
LogP: ~0.3 (< 5) ✅
-
H-Bond Donors: 1 (< 5) ✅
-
H-Bond Acceptors: 3 (< 10) ✅
-
Part 5: Visualization of Theoretical Workflow
The following diagram illustrates the logical flow from structural optimization to biological prediction.
Caption: Workflow integrating quantum mechanical optimization with pharmacological simulation for this compound.
References
-
BenchChem. (n.d.). This compound (CAS 1082495-22-4).[1][7] Retrieved from
-
PubChem. (2025).[7] this compound (Compound CID 28917387). National Library of Medicine. Retrieved from
- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Methodological Basis for B3LYP).
- Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. (Context for Morpholinone Scaffold in Factor Xa Inhibition).
Sources
A Technical Guide to Sourcing and Application of 4-(3-Aminophenyl)morpholin-3-one for Pharmaceutical Research
Abstract
This technical guide provides an in-depth analysis of 4-(3-Aminophenyl)morpholin-3-one (CAS No. 1082495-22-4), a critical chemical intermediate for researchers, scientists, and drug development professionals. This document navigates the commercial supplier landscape, details essential technical specifications for quality control, outlines safe handling protocols, and explores its primary application in the synthesis of advanced therapeutic agents. Our objective is to furnish a comprehensive resource that ensures scientific integrity and empowers researchers to confidently source and utilize this valuable compound in their discovery workflows.
Introduction: A Key Building Block in Kinase Inhibitor Synthesis
This compound is an aryl-substituted morpholinone recognized as a valuable scaffold in medicinal chemistry. Its structure, featuring a morpholinone core and a versatile meta-positioned aromatic amine, provides a unique combination of properties. The morpholinone moiety often enhances physicochemical characteristics such as solubility and metabolic stability in derivative compounds. The aminophenyl group serves as a crucial synthetic handle for elaboration and coupling reactions.
While its structural isomer, 4-(4-aminophenyl)morpholin-3-one, is widely known as a key precursor to the anticoagulant drug Rivaroxaban, the meta-substituted isomer, this compound, is pivotal in a different therapeutic area. It is a key intermediate in the synthesis of imidazothiazole derivatives, which have been identified as potent protein kinase inhibitors for cancer research[1]. Protein kinases are a major class of drug targets, and intermediates like this are fundamental to the development of novel, targeted cancer therapies. This guide will focus exclusively on the sourcing, quality control, and application of this specific 3-amino isomer.
Commercial Supplier Landscape and Strategic Sourcing
The reliability of a chemical intermediate directly impacts the success of a research and development program. Selecting a high-quality supplier is the foundational step. Several reputable chemical suppliers offer this compound for research and development purposes.
Table 1: Comparison of Commercial Suppliers for this compound (CAS: 1082495-22-4)
| Supplier Name | CAS Number | Purity (Typical) | Available Documentation | Key Features |
| Simson Pharma Limited | 1082495-22-4 | High Purity | Certificate of Analysis (CoA) | Provides CoA with every compound. |
| Anax Laboratories | 1082495-22-4 | ≥ 98.00%[2] | Product Data Sheet | Offers specified purity levels[2]. |
| Benchchem | 1082495-22-4 | High Purity | Certificate of Analysis (CoA)[1] | Explicitly notes its use for kinase inhibitor synthesis[1]. |
| Ambeed | 1082495-22-4 | Not specified | NMR, HPLC, LC-MS data available[3] | Highlights availability of comprehensive analytical data[3]. |
| Toronto Research Chemicals (TRC) | 1082495-22-4 | Not specified | Product Listing | A well-known supplier of research chemicals. |
Expertise in Supplier Selection: Beyond the Purity Value
Choosing a supplier should not be based solely on the listed purity. As a senior scientist, the rationale behind selection is rooted in risk mitigation and data integrity.
-
Causality of Documentation: A supplier that proactively provides a comprehensive Certificate of Analysis (CoA) demonstrates a commitment to quality control. The CoA is not just a document; it is a validation of the material's identity and purity. Suppliers like Simson Pharma and Benchchem explicitly state that a CoA is provided, which is a significant indicator of reliability[1]. Ambeed's mention of available NMR, HPLC, and LC-MS data is similarly valuable, as it allows for independent verification of the material's structure and purity[3].
-
Trust Through Transparency: The CoA should detail the specific analytical methods used for characterization (e.g., HPLC purity, identity confirmation by ¹H NMR). This transparency allows the receiving scientist to replicate or correlate the findings, creating a self-validating system of trust.
-
Lot-to-Lot Consistency: For long-term projects, especially in drug development, ensuring a supplier's ability to provide consistent quality across different batches is paramount. Inquire about their quality management systems and batch release specifications.
Technical Specifications and In-House Quality Control
Upon receipt of this compound, it is imperative to perform in-house quality control (QC) to verify its identity and purity before use in synthesis. This step is a cornerstone of scientific integrity.
Table 2: Typical Technical Specifications
| Parameter | Specification | Analytical Method | Rationale |
| Appearance | White to Off-White/Brown Solid | Visual Inspection | A significant deviation in color could indicate impurities or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR | Confirms the correct molecular structure and isomeric purity. |
| Purity | ≥ 98% | HPLC | Quantifies the presence of impurities that could affect reaction yield and downstream purification. |
| Molecular Weight | 192.21 g/mol | Mass Spectrometry (MS) | Confirms the molecular formula (C₁₀H₁₂N₂O₂). |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | - | Recommended conditions to prevent degradation[1]. |
Protocol: Incoming Material QC Workflow
This protocol describes a self-validating system for the qualification of newly received this compound.
Objective: To confirm the identity and purity of the supplied material against the vendor's CoA and internal specifications.
Methodology:
-
Documentation Review:
-
Cross-reference the supplier's CoA with the information in Table 2. Note the analytical methods used by the supplier.
-
-
Identity Confirmation via ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Compare the obtained spectrum with the expected chemical shifts and splitting patterns for the 3-aminophenyl isomer. Key features include distinct aromatic proton signals in the meta-substituted pattern and characteristic peaks for the morpholinone ring protons. The data should be consistent with the structure provided by suppliers.
-
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water). Prepare a working solution at 0.1 mg/mL.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. The result should be ≥ 98%.
-
Visualizing the QC Workflow
The following diagram illustrates the logical flow of the incoming material qualification process.
Caption: Quality control workflow for incoming this compound.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant[4].
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from light[1].
-
Some suppliers recommend storage under an inert atmosphere, suggesting potential sensitivity to air or moisture over time.
-
-
Hazards:
Application in the Synthesis of Protein Kinase Inhibitors
The primary and most significant application of this compound is its role as a key building block for synthesizing imidazothiazole-based protein kinase inhibitors[1]. Kinase inhibitors are a cornerstone of modern oncology, and this compound provides a core scaffold onto which further complexity can be built to achieve target specificity and potency.
The synthetic utility stems from the reactivity of the meta-amino group, which can be readily functionalized. A common synthetic route involves the reaction of the amine with a suitable electrophile to construct the core of the kinase inhibitor.
Conceptual Synthetic Pathway
The following diagram illustrates a high-level, conceptual pathway demonstrating how this compound is utilized in the synthesis of a target kinase inhibitor.
Caption: High-level synthetic pathway for kinase inhibitor development.
This pathway highlights the causality of using this specific starting material: the amine provides the nucleophilic site necessary for the initial key bond-forming reaction, leading to the heterocyclic core of the final drug candidate.
Conclusion
This compound is a high-value intermediate for drug discovery, particularly in the development of novel protein kinase inhibitors for oncology. This guide has provided a framework for its strategic sourcing, emphasizing the critical evaluation of supplier documentation to ensure scientific integrity. The outlined in-house QC protocol offers a robust, self-validating system for material qualification. By understanding the technical specifications, safety requirements, and synthetic applications of this compound, researchers and drug development professionals can effectively integrate it into their workflows, accelerating the path toward new therapeutic discoveries.
References
- Mederski, W., et al. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale: precursor of factor Xa inhibitors. Heterocycles, 74(1), 437-445. (Note: While this reference is for the 4-amino isomer, it establishes the general synthetic context for this class of compounds).
- Bayer Intellectual Property GmbH. (2013). Process for preparing 4-(4-aminophenyl)-3-morpholinone. CA2538906C. Google Patents.
- CN112939893A. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
- WO2020019529A1. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from: [Link]
- EP2560964A1. (2013). Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]
- WO2019138362A1. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Available at: [Link]
-
Seshadri, R. K., et al. (2014). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Advances, 4(44), 23163-23176. Available at: [Link]
-
Gong, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 199, 112391. Available at: [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. Available at: [Link]
Sources
Methodological & Application
experimental setup for reactions involving 4-(3-Aminophenyl)morpholin-3-one
Part 1: Strategic Overview & Chemical Identity
The Isomer Distinction (Critical)
In the landscape of pharmaceutical intermediates, 4-(3-aminophenyl)morpholin-3-one (the meta-isomer) is frequently confused with its para-isomer regioisomer (CAS 438056-69-0), the key precursor for the blockbuster anticoagulant Rivaroxaban .
While the para-isomer is an industrial commodity, the meta-isomer (CAS 1082495-22-4) is a specialized "scaffold hopper" used primarily in kinase inhibitor discovery (e.g., imidazothiazole derivatives). Its meta-substitution pattern alters the vector of the pendant morpholinone ring, offering a distinct 3D-spatial occupancy in ATP-binding pockets compared to the linear geometry of the para-isomer.
Chemical Properties & Handling
-
Molecular Formula:
-
MW: 192.21 g/mol
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Moderate in DMSO, DMF; low in water. The morpholinone ring imparts better water solubility than a simple phenyl ring, but the molecule remains lipophilic.
-
Stability: The morpholin-3-one lactam is stable under standard nucleophilic attack conditions but can hydrolyze under strong acidic/basic reflux. The aniline amine is air-sensitive (oxidation to N-oxides/diazo species) and should be stored under inert gas.
Part 2: Experimental Protocols
Protocol A: De Novo Synthesis of the Core Scaffold
Rationale: Commercial availability of the meta-isomer is lower than the para-isomer. This protocol establishes a robust supply chain using a Goldberg-type amidation followed by Nitro Reduction .
Step 1: N-Arylation (The Modified Goldberg Reaction)
Reaction: Morpholin-3-one + 1-Fluoro-3-nitrobenzene
-
Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge Morpholin-3-one (1.0 eq, 50 mmol) and 1-Fluoro-3-nitrobenzene (1.1 eq).
-
Solvent/Base: Add anhydrous Dioxane (10 vol) and Cesium Carbonate (
, 2.0 eq).-
Expert Insight:
is superior to here due to the "cesium effect" (higher solubility/basicity in organic media), driving the nucleophilic aromatic substitution ( ) on the electron-deficient fluoro-arene.
-
-
Catalyst: Add Xantphos (0.05 eq) and
(0.02 eq).-
Note: While
works without Pd for highly activated electrophiles, the meta-nitro group is less activating than a para-nitro. Palladium catalysis ensures high yield (<90%) and mild conditions.
-
-
Execution: Purge with
and reflux (100°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). -
Workup: Cool to RT, filter through Celite to remove salts. Concentrate filtrate.[1][2][3] Recrystallize from EtOH to obtain the Nitro-Intermediate as yellow needles.
Step 2: Chemoselective Reduction
Reaction: 4-(3-Nitrophenyl)morpholin-3-one
-
Setup: Dissolve the Nitro-Intermediate (10 mmol) in MeOH:THF (1:1, 50 mL).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Apply
balloon pressure (1 atm) at RT for 4 hours.-
Safety: Do not use high pressure or acidic media to avoid reducing the lactam carbonyl.
-
-
Purification: Filter over Celite. Concentrate. The resulting amine is typically >98% pure and ready for derivatization.[4]
Protocol B: Kinase Inhibitor Library Generation (Urea/Amide Formation)
Rationale: The aniline amine is the primary handle for attaching the "hinge-binding" motif of kinase inhibitors.
Method 1: Heteroaryl Amide Coupling
Target: Synthesis of Amide-Linked Inhibitors.
| Reagent | Equivalents | Role |
| Scaffold (Amine) | 1.0 | Nucleophile |
| Heteroaryl Acid Chloride | 1.1 | Electrophile (Hinge Binder) |
| Pyridine | 3.0 | Base/Solvent |
| DCM | 10 Vol | Solvent |
-
Dissolution: Dissolve this compound in dry DCM at 0°C. Add Pyridine.
-
Why Pyridine? It acts as both a base to quench HCl and a nucleophilic catalyst (forming the N-acylpyridinium intermediate).
-
-
Addition: Dropwise add the acid chloride (e.g., 2-chloronicotinoyl chloride) in DCM.
-
Reaction: Warm to RT and stir for 2 hours.
-
Quench: Wash with sat.
(remove acid) then 0.1M HCl (remove pyridine). -
Isolation: Dry organic layer (
) and concentrate.
Method 2: Thiazolidinone Cyclization (Diversity Oriented Synthesis)
Rationale: To create novel heterocycles (like imidazothiazole mimics) mentioned in literature [1].
-
Schiff Base Formation: Reflux the amine (1.0 eq) with a substituted benzaldehyde (1.0 eq) in Ethanol with catalytic acetic acid for 4 hours. Isolate the imine intermediate.
-
Cyclization: React the imine with Thioglycolic acid (2.0 eq) and
(catalytic) in Toluene (Reflux, Dean-Stark trap). -
Result: Formation of a 4-thiazolidinone ring fused to the aniline nitrogen, creating a tricyclic core.
Part 3: Visualization & Logic
Synthesis Workflow Diagram
Caption: Flowchart illustrating the synthesis of the meta-isomer and its divergent applications in drug discovery.
Isomer Differentiation Checklist
| Feature | Meta-Isomer (Target) | Para-Isomer (Rivaroxaban Int.) |
| CAS | 1082495-22-4 | 438056-69-0 |
| Substitution | 1,3-disubstituted benzene | 1,4-disubstituted benzene |
| Geometry | Bent / Angular | Linear |
| Primary Use | Kinase Inhibitors (Imidazothiazoles) | Factor Xa Inhibitors (Anticoagulants) |
| NMR Signal |
Part 4: References
-
National Institutes of Health (NIH). (2019). Design and Synthesis of Thiazolidin-4-one Derivatives as Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2013). Synthesis of Rivaroxaban via Goldberg Coupling (Contextual Reference for Morpholinone Chemistry). Retrieved from [Link]
Sources
- 1. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography and UV-Vis Spectrophotometry for the Quantification of 4-(3-Aminophenyl)morpholin-3-one
Abstract
This technical guide provides detailed analytical procedures for the accurate quantification of 4-(3-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Recognizing the importance of this compound in drug development, we present two robust analytical methods: a high-specificity High-Performance Liquid Chromatography (HPLC) method with UV detection and a rapid, straightforward UV-Vis spectrophotometric method. This document offers comprehensive, step-by-step protocols for both methods, from sample preparation to data analysis. Furthermore, it outlines a thorough method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[2][3] This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various sample matrices.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol , is a critical building block in medicinal chemistry.[4] Its structure, featuring a morpholinone core and an aromatic amine, makes it a versatile precursor for the synthesis of targeted therapies, including potent protein kinase inhibitors for cancer research.[1] The structural isomer, 4-(4-aminophenyl)morpholin-3-one, is a well-established intermediate in the industrial synthesis of the anticoagulant drug Rivaroxaban, highlighting the therapeutic importance of this class of compounds.[1][5]
Given its role as a key starting material and potential impurity in active pharmaceutical ingredients (APIs), the development of reliable and accurate analytical methods for the quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. This application note addresses this need by providing detailed protocols for two complementary analytical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO and methanol | |
| Melting Point | 171.0 to 175.0 °C |
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
For high-specificity and accurate quantification, a reversed-phase HPLC method with UV detection is the recommended primary approach. The aromatic amine and morpholinone moieties provide a suitable chromophore for UV detection.
Rationale for Method Selection
Reversed-phase HPLC is a powerful technique for separating and quantifying components in a mixture. A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like this compound. The mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the analyte's retention time and peak shape. UV detection is selected due to the presence of the phenyl group, which exhibits strong absorbance in the UV region.
HPLC Protocol
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 20 mM Ammonium acetate in water; B: Acetonitrile |
| Gradient | 0-10 min: 30% B; 10-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Orthogonal Method: UV-Vis Spectrophotometry
For a more rapid and simpler quantification, particularly for in-process controls or when an HPLC system is not available, UV-Vis spectrophotometry can be employed. This method is based on the inherent UV absorbance of the aromatic ring in the molecule.
Rationale for Method Selection
UV-Vis spectrophotometry is a widely accessible and cost-effective analytical technique. Aromatic amines typically exhibit strong absorbance in the UV region, making this a suitable method for direct quantification.[6] The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity.
UV-Vis Spectrophotometry Protocol
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Reagents and Materials:
-
Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a 10 µg/mL solution of this compound in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Solution: Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.
-
Measurement: Measure the absorbance of the working standards and the sample solution at the predetermined λmax, using methanol as a blank.
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standards against their concentrations.
-
Determine the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law.
UV-Vis Spectrophotometry Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for analyte quantification.
Method Validation Protocol
To ensure that the analytical methods are suitable for their intended purpose, a comprehensive validation should be performed according to ICH Q2(R2) guidelines.[2][3][7]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Specificity | ✓ | ✓ | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | ✓ | ✓ | Correlation coefficient (r²) ≥ 0.999 |
| Range | ✓ | ✓ | The range should cover 80-120% of the test concentration. |
| Accuracy | ✓ | ✓ | % Recovery between 98.0% and 102.0% |
| Precision | |||
| - Repeatability | ✓ | ✓ | RSD ≤ 2.0% |
| - Intermediate Precision | ✓ | RSD ≤ 2.0% | |
| Limit of Detection (LOD) | ✓ | Signal-to-noise ratio of 3:1 | |
| Limit of Quantitation (LOQ) | ✓ | Signal-to-noise ratio of 10:1 | |
| Robustness | ✓ | No significant change in results with minor variations in method parameters. |
Validation Workflow Diagram
Caption: General workflow for analytical method validation.
Conclusion
This application note provides two validated methods for the quantification of this compound. The HPLC method offers high specificity and is suitable for release testing and stability studies. The UV-Vis spectrophotometric method provides a rapid and cost-effective alternative for in-process controls and preliminary analyses. Both methods, when properly validated, will yield accurate and reliable data, supporting the development and quality control of pharmaceuticals containing this important intermediate.
References
-
PubChem. Compound Summary for CID 28917387, this compound. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 31 March 2022. [Link]
-
ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. March 2016. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 30 November 2023. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Sources
- 1. This compound|CAS 1082495-22-4 [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
reaction conditions for N-arylation with 4-(3-Aminophenyl)morpholin-3-one
Application Note: Reaction Conditions for N-Arylation with 4-(3-Aminophenyl)morpholin-3-one
Executive Summary & Strategic Context
This compound (CAS: 1082495-22-4) is a privileged scaffold in medicinal chemistry, distinct from its para-isomer (a Rivaroxaban intermediate). The meta-amino positioning offers unique vectors for hydrogen bonding and pi-stacking within ATP-binding pockets, making it a critical building block for imidazothiazole-based protein kinase inhibitors and other targeted oncological therapies.
This guide details the N-arylation of this aniline derivative. Unlike simple anilines, the presence of the morpholin-3-one moiety (a cyclic carbamate/lactam surrogate) imparts specific electronic and solubility characteristics. The phenyl ring is moderately deactivated by the electron-withdrawing nature of the morpholinone nitrogen (via induction), requiring optimized catalytic systems for efficient coupling.
We present three validated protocols to cover diverse synthetic needs:
-
Buchwald-Hartwig Cross-Coupling: For high-yield coupling with aryl halides.
-
Chan-Lam Oxidative Coupling: For mild, aerobic coupling with boronic acids.
-
SNAr (Nucleophilic Aromatic Substitution): For electron-deficient heteroaryl partners (common in kinase inhibitor synthesis).
Mechanistic Insight & Pathway Visualization
Understanding the catalytic cycle is prerequisite to troubleshooting. The palladium-catalyzed pathway (Buchwald-Hartwig) is the most robust method for this substrate.
Figure 1: Palladium-Catalyzed N-Arylation Cycle The cycle involves oxidative addition of the aryl halide, amine coordination (turnover-limiting in sterically crowded systems), deprotonation, and reductive elimination.
Caption: Catalytic cycle for Pd-catalyzed cross-coupling of this compound.
Experimental Protocols
Protocol A: Buchwald-Hartwig Cross-Coupling (Standard High-Yield)
Best for: Unactivated aryl bromides/chlorides and scaling up.
Rationale: The meta-aniline is less nucleophilic than a standard aniline. Ligands like XPhos or BrettPhos are essential to facilitate the reductive elimination step and prevent catalyst poisoning by the morpholinone oxygen.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl Bromide (1.1 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: XPhos (4-6 mol%) or BrettPhos (for chlorides)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the amine (1.0 equiv), Aryl Bromide (1.1 equiv), Pd2(dba)3, XPhos, and Cs2CO3.
-
Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to amine) via syringe.
-
Activation: Heat the reaction block to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Chan-Lam Oxidative Coupling (Mild/Aerobic)
Best for: Sensitive substrates, diversity-oriented synthesis, and using Boronic Acids.
Rationale: This method avoids halogenated precursors and uses mild copper catalysis under air.[1] It is particularly useful when the coupling partner is available as a boronic acid.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5–2.0 equiv)[1]
-
Catalyst: Cu(OAc)2 (10–20 mol%)
-
Base: Pyridine (2.0 equiv) or Et3N
-
Solvent: DCM or MeOH (open to air)
-
Additives: 4Å Molecular Sieves (critical for moisture control)
Step-by-Step Procedure:
-
Mixing: In a round-bottom flask, combine the amine, boronic acid, and Cu(OAc)2.
-
Solvent: Add DCM (0.1 M). Add activated 4Å Molecular Sieves.
-
Base Addition: Add Pyridine slowly.
-
Reaction: Stir vigorously at Room Temperature open to the atmosphere (or with an O2 balloon for faster kinetics) for 24 hours.
-
Quench: Dilute with NH4Cl (sat. aq) to chelate copper (blue aqueous layer).
-
Extraction: Extract with DCM (3x). Dry organics over Na2SO4.
Protocol C: SNAr (Nucleophilic Aromatic Substitution)
Best for: Electron-deficient heterocycles (e.g., 2-chloropyrimidine, 4-chloroquinazoline) common in kinase inhibitors.
Reagents:
-
Electrophile: Heteroaryl Chloride (1.0 equiv)
-
Base: DIPEA (Hunig's Base, 2.5 equiv) or K2CO3
-
Solvent: n-Butanol, DMF, or DMSO
-
Temp: 80–120°C
Comparative Data & Optimization Guide
Table 1: Method Selection Matrix
| Feature | Buchwald-Hartwig (Pd) | Chan-Lam (Cu) | SNAr (Thermal) |
| Primary Use | Unactivated Aryl Halides | Boronic Acids / Phenols | Electron-Deficient Heterocycles |
| Yield Potential | High (>85%) | Moderate (40–70%) | High (>90% for specific targets) |
| Cost | High (Pd/Ligand) | Low (Cu salt) | Low |
| Air/Moisture | Sensitive (Inert req.) | Tolerant (Req. O2) | Tolerant |
| Key Risk | Residual Pd in API | Protodeboronation | Polymerization/Tarring at high T |
Optimization & Troubleshooting:
-
Low Conversion (Pd): Switch ligand to BrettPhos (better for deactivated amines). Ensure solvent is strictly anhydrous.
-
Low Conversion (Cu): Add a co-oxidant like TEMPO or use pure O2 balloon instead of ambient air.
-
Solubility Issues: The morpholinone moiety is polar. If the product precipitates, switch to t-Amyl alcohol or DMA (Dimethylacetamide) as solvent.
-
Regioselectivity: The meta-amino group is the only nucleophilic amine. The morpholinone nitrogen is non-nucleophilic under these conditions.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.
-
BenchChem. (2024). "this compound Product Information & Synthesis."
-
PubChem. (2024). "Compound Summary: this compound." National Library of Medicine.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
Sources
4-(3-Aminophenyl)morpholin-3-one: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles
An Application Guide
Abstract
This technical guide provides an in-depth exploration of 4-(3-aminophenyl)morpholin-3-one as a pivotal starting material for the synthesis of diverse and novel heterocyclic compounds. We delve into the strategic importance of the morpholin-3-one core, a privileged scaffold in medicinal chemistry, and detail the synthetic versatility endowed by the reactive meta-positioned aromatic amine. This note furnishes researchers, medicinal chemists, and drug development professionals with foundational chemical principles, detailed step-by-step protocols, and the causal reasoning behind experimental choices for constructing complex molecular architectures, such as imidazothiazoles and triazine derivatives, which have demonstrated potential as potent kinase inhibitors and other therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. The morpholine ring is a frequently utilized heterocycle, celebrated for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, thereby enhancing the overall drug-like characteristics of a molecule.[1][2] When integrated into the 4-phenyl-morpholin-3-one structure, these benefits are preserved, creating a rigid and synthetically accessible platform for further elaboration.
The subject of this guide, this compound, is a bifunctional building block of significant interest. Its two primary structural components offer distinct advantages:
-
The Morpholin-3-one Ring: This six-membered heterocycle, containing both nitrogen and oxygen atoms, can engage in crucial hydrogen bonding interactions with biological targets.[1] Its presence is associated with enhanced potency and favorable absorption, distribution, metabolism, and excretion (ADME) profiles in a variety of active pharmaceutical ingredients.
-
The 3-Aminophenyl Substituent: The aromatic amine serves as a versatile and highly reactive chemical handle. Its meta-positioning offers a distinct vector for substitution compared to its para-isomer, which is a well-known intermediate in the synthesis of the anticoagulant Rivaroxaban.[1][3] This specific isomer is a crucial precursor for targeted therapies, including the development of imidazothiazole derivatives that function as potent protein kinase inhibitors in oncology research.[1]
This guide will illuminate the key synthetic transformations that leverage the nucleophilicity of the aromatic amine to construct novel, high-value heterocyclic systems.
Caption: Logical relationship of the structural components of this compound.
Core Synthetic Strategies & Protocols
The primary reactive center of this compound for building new heterocyclic rings is the nucleophilic amino group. The following sections detail validated strategies for its derivatization and subsequent cyclization.
Strategy 1: Synthesis of Imidazo[2,1-b]thiazole Derivatives
Mechanistic Rationale: This transformation is a variation of the classic Hantzsch thiazole synthesis. The reaction proceeds in two conceptual steps. First, the aromatic amine of this compound is converted into a thiourea derivative upon reaction with an isothiocyanate. This intermediate then undergoes an SN2 reaction with an α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final fused imidazo[2,1-b]thiazole ring system. This class of compounds is of high interest for its documented activity as protein kinase inhibitors.[1]
Caption: Workflow for the synthesis of Imidazo[2,1-b]thiazole derivatives.
Protocol 1: Synthesis of a Phenyl-Substituted Imidazo[2,1-b]thiazole
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 192.21 | 1.92 g | 10.0 |
| Phenyl isothiocyanate | 135.19 | 1.35 mL | 11.0 |
| 2-Bromoacetophenone | 199.05 | 1.99 g | 10.0 |
| Ethanol (anhydrous) | - | 50 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.68 g | 20.0 |
Step-by-Step Procedure:
-
Thiourea Formation: To a 100 mL round-bottom flask, add this compound (1.92 g, 10.0 mmol) and anhydrous ethanol (30 mL). Stir the suspension at room temperature.
-
Add phenyl isothiocyanate (1.35 mL, 11.0 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting amine is consumed.
-
Cool the mixture to room temperature. The intermediate thiourea may precipitate. Use this suspension directly in the next step.
-
Cyclocondensation: To the suspension from step 4, add 2-bromoacetophenone (1.99 g, 10.0 mmol) followed by sodium bicarbonate (1.68 g, 20.0 mmol) and an additional 20 mL of ethanol.
-
Heat the mixture to reflux and maintain for 8-12 hours. The color of the reaction may darken. Monitor for the formation of the new product spot by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 150 mL of cold deionized water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure imidazo[2,1-b]thiazole derivative.
-
Characterization: Dry the product under vacuum. The expected yield is typically in the range of 60-80%. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.
Self-Validation & Troubleshooting:
-
Expected Outcome: A crystalline solid should be obtained after recrystallization.
-
TLC Monitoring: Use a mobile phase like 30% Ethyl Acetate in Hexane. The product should have a higher Rf value than the thiourea intermediate.
-
Troubleshooting: If the reaction stalls, ensure all reagents are anhydrous. If the product is oily, try triturating with diethyl ether to induce solidification before filtration.
Strategy 2: Synthesis of 1,3,5-Triazine Derivatives
Mechanistic Rationale: The reaction of this compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a sequential nucleophilic aromatic substitution (SNAr). The high reactivity of the chlorine atoms on the electron-deficient triazine ring allows for stepwise substitution. By controlling the stoichiometry and temperature, selective mono- or di-substitution can be achieved. This approach is highly effective for creating libraries of compounds for biological screening.[1]
Protocol 2: Synthesis of a Dichlorotriazine-Substituted Derivative
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 192.21 | 1.92 g | 10.0 |
| Cyanuric Chloride | 184.41 | 1.84 g | 10.0 |
| Acetone | - | 50 mL | - |
| Water | - | 50 mL | - |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.17 g | 11.0 |
Step-by-Step Procedure:
-
Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve cyanuric chloride (1.84 g, 10.0 mmol) in acetone (50 mL).
-
Cool the solution to 0-5°C using an ice-water bath.
-
Amine Addition: In a separate beaker, prepare a solution of this compound (1.92 g, 10.0 mmol) in 50 mL of acetone.
-
Add the amine solution dropwise to the cold cyanuric chloride solution over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Neutralization: Simultaneously, add a 10% aqueous solution of sodium carbonate (prepared from 1.17 g Na₂CO₃) dropwise to maintain the reaction pH between 6.5 and 7.0. This neutralizes the HCl generated during the reaction.
-
Stir the reaction mixture vigorously at 0-5°C for an additional 2 hours.
-
Work-up and Purification: Pour the reaction mixture into 300 mL of ice-cold water. A white precipitate of the mono-substituted product will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake extensively with cold water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically >90%. The product is often pure enough for subsequent reactions but can be recrystallized from acetone/water if needed.
Self-Validation & Troubleshooting:
-
Expected Outcome: A stable, white to off-white solid powder.
-
Causality: Maintaining a low temperature (0-5°C) is critical for selective mono-substitution. At higher temperatures, di- and tri-substituted products become significant byproducts.
-
Troubleshooting: If the product appears gummy, it may be due to incomplete reaction or pH fluctuation. Ensure vigorous stirring and careful pH control during the addition phase.
Summary of Synthesized Derivatives
The following table summarizes the expected outcomes for the protocols described above.
| Protocol | Heterocyclic Class | Substituent (R) | Expected Yield | Key Application Area |
| 1 | Imidazo[2,1-b]thiazole | Phenyl | 60-80% | Kinase Inhibitors, Anticancer Research[1] |
| 2 | 1,3,5-Triazine | 4,6-dichloro | >90% | Library Synthesis, Material Science |
Conclusion
This compound stands out as a high-potential building block for the construction of novel heterocyclic systems. The strategic placement of the aromatic amine provides a reliable and versatile point for synthetic elaboration, enabling access to diverse molecular frameworks such as imidazothiazoles and functionalized triazines. The protocols detailed herein are robust and scalable, providing a solid foundation for researchers in medicinal chemistry and materials science to generate libraries of innovative compounds for further investigation. The inherent "privileged" nature of the morpholin-3-one core suggests that derivatives synthesized from this scaffold are predisposed to possess favorable drug-like properties, making this an exceptionally valuable starting point for discovery programs.
References
-
Benchchem. This compound | CAS 1082495-22-4.
-
Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
-
Metwally, M. A., et al. (1989). Synthesis of some heterocycles of pharmaceutical interest. Pharmazie, 44(4), 261-5.
-
RSC Publishing. (Date not available). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
-
MDPI. (Date not available). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
Sources
Application Notes & Protocols for the Laboratory-Scale Preparation of 4-(3-Aminophenyl)morpholin-3-one
Introduction
4-(3-Aminophenyl)morpholin-3-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a morpholin-3-one core N-substituted with an aminophenyl group, presents a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the primary aromatic amine provides a key functional handle for further derivatization, making it a sought-after intermediate in the construction of compound libraries for screening and lead optimization.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. The presented protocol is structured as a two-step sequence, commencing with the synthesis of the nitro-intermediate, 4-(3-nitrophenyl)morpholin-3-one, followed by its reduction to the target aminophenyl compound. The methodologies are based on well-established and robust chemical transformations, adapted from procedures for analogous compounds, ensuring a high probability of success for researchers in a laboratory setting.
Synthetic Strategy Overview
The most logical and widely applicable approach for the synthesis of N-aryl morpholinones is a two-stage process. This strategy circumvents potential complications associated with the direct use of aminophenyl precursors in the initial coupling step and leverages the reliable and high-yielding reduction of an aromatic nitro group.
The overall synthetic workflow is depicted below:
Step 1: Synthesis of 4-(3-Nitrophenyl)morpholin-3-one. This step involves the formation of the morpholinone ring. A reliable method is the acylation of 3-nitroaniline with 2-(2-chloroethoxy)acetyl chloride to form an amide intermediate, which then undergoes an intramolecular Williamson ether synthesis (cyclization) in the presence of a base to yield the desired N-aryl morpholinone.
Step 2: Reduction of the Nitro Group. The nitro-intermediate is then reduced to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions, which preserve the integrity of the morpholinone ring.[1]
Part 1: Synthesis of 4-(3-Nitrophenyl)morpholin-3-one
This procedure details the acylation of 3-nitroaniline followed by in-situ cyclization to form the nitro-intermediate.
Reaction Mechanism
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 3-Nitroaniline | 138.12 | 13.8 | 100 |
| 2-(2-chloroethoxy)acetyl chloride | 157.00 | 17.3 | 110 |
| Pyridine | 79.10 | 8.7 | 110 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 | 200 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Acetonitrile | - | 200 mL | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Experimental Protocol
-
Acylation: a. To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-nitroaniline (13.8 g, 100 mmol) and dichloromethane (200 mL). b. Cool the mixture to 0-5 °C in an ice bath. c. Add pyridine (8.7 g, 110 mmol) to the stirred suspension. d. Slowly add a solution of 2-(2-chloroethoxy)acetyl chloride (17.3 g, 110 mmol) in dichloromethane (50 mL) via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitroaniline is consumed. g. Quench the reaction by adding water (100 mL). Separate the organic layer, wash with 1M HCl (2 x 50 mL), followed by water (50 mL) and brine (50 mL). h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-nitrophenyl)-2-(2-chloroethoxy)acetamide.
-
Cyclization: a. Transfer the crude acetamide intermediate to a 500 mL round-bottom flask. b. Add acetonitrile (200 mL) and potassium carbonate (27.6 g, 200 mmol). c. Heat the suspension to reflux (approximately 82 °C) and maintain for 4-6 hours. d. Monitor the formation of the product by TLC. e. After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 4-(3-nitrophenyl)morpholin-3-one as a solid.
Part 2: Synthesis of this compound
This part details the reduction of the nitro group of 4-(3-nitrophenyl)morpholin-3-one to yield the final product.
Reaction Mechanism
The catalytic hydrogenation of a nitro group to an amine on a palladium surface is a complex process involving several intermediates. A simplified representation is shown below:
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 4-(3-Nitrophenyl)morpholin-3-one | 222.20 | 11.1 | 50 |
| Palladium on Carbon (10% Pd) | - | 0.5 - 1.0 g | - |
| Ethanol | - | 150 mL | - |
| Hydrogen (H₂) gas | - | As needed | - |
| Celite® | - | As needed | - |
Experimental Protocol
-
Hydrogenation: a. To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-(3-nitrophenyl)morpholin-3-one (11.1 g, 50 mmol) and ethanol (150 mL). b. Carefully add 10% palladium on carbon (0.5 - 1.0 g). c. Seal the vessel and purge with nitrogen gas several times to remove air. d. Pressurize the vessel with hydrogen gas to 3-4 atm (approx. 45-60 psi). e. Agitate the mixture at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed. f. Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 2-4 hours. g. Confirm the completion of the reaction by TLC.
-
Work-up and Purification: a. Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol. c. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product. d. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a crystalline solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molar Mass | 192.22 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Expected signals: Aromatic protons in the range of 6.5-7.5 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Methylene protons of the morpholinone ring as two triplets or multiplets around 3.5-4.5 ppm. A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O. |
| ¹³C NMR | Expected signals: A carbonyl carbon around 165-170 ppm. Aromatic carbons in the range of 110-150 ppm. Two methylene carbons of the morpholinone ring in the aliphatic region. |
| IR Spectroscopy | Expected characteristic peaks: N-H stretching of the primary amine (two bands) around 3300-3500 cm⁻¹, C=O stretching of the amide at approximately 1650-1680 cm⁻¹, and C-N and C-O stretching bands. |
| Mass Spectrometry | Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents: 2-(2-chloroethoxy)acetyl chloride is corrosive and lachrymatory; handle with extreme care. Pyridine is flammable and toxic. 3-Nitroaniline is toxic.
-
Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the hydrogenation apparatus is properly set up and leak-tested. The catalyst should be handled carefully, preferably wet, to avoid ignition upon contact with air. The filtration of the catalyst should be done while the filter cake is still wet with solvent.
References
- Roe, A. M., & Al-Tai, W. F. (2018). Synthesis of 4-(4-Aminophenyl)morpholin-3-one. U.S.
-
Mederski, W., et al. (2004). Discovery of a new class of potent and orally active factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5817-5822. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 28917387, this compound. Retrieved from [Link].
- CA Patent 2538906C. (2006). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
Sources
handling and storage procedures for 4-(3-Aminophenyl)morpholin-3-one
Application Note: Best Practices for the Handling, Storage, and Stability Management of 4-(3-Aminophenyl)morpholin-3-one
Executive Summary & Chemical Context
This guide details the technical protocols for the management of This compound (CAS: 1082495-22-4).[][2]
Critical Distinction: Researchers must distinguish this compound from its regioisomer, 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0), which is the primary intermediate for the anticoagulant Rivaroxaban. While the para-isomer is well-documented in industrial literature, the 3-aminophenyl (meta) isomer discussed here is a specialized scaffold often used in kinase inhibitor discovery and structure-activity relationship (SAR) studies.[3]
Despite the structural difference, both isomers share a primary aniline motif, making them susceptible to oxidative degradation. This application note applies rigorous "aniline-management" protocols to ensure the integrity of the meta-isomer.
Physicochemical Characterization
Understanding the molecule's physical state is the first step in proper handling.
| Property | Specification | Notes |
| Chemical Name | This compound | Meta-substituted aniline derivative |
| CAS Number | 1082495-22-4 | Do not confuse with 438056-69-0 |
| Molecular Formula | ||
| Molecular Weight | 192.21 g/mol | |
| Appearance | Off-white to pale beige solid | Darkening indicates oxidation |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| pKa (Calculated) | ~4.0 (Aniline nitrogen) | Weak base; protonates in strong acid |
Stability & Degradation Mechanism
The primary failure mode for this reagent is oxidative coupling of the aniline group.
The Mechanism of Failure:
-
Photo-oxidation: Exposure to UV/visible light promotes the formation of radical species on the nitrogen.
-
Auto-oxidation: Atmospheric oxygen attacks the electron-rich amino group, leading to the formation of azo-linkages, imines, or complex polymers (tars).
-
Visual Indicator: The material transitions from Off-White
Yellow Brown Black .
Causality: The morpholin-3-one ring is relatively stable (lactam), but the attached phenyl-amine is the "weak link" requiring inert storage.
Diagram 1: Degradation Logic & Prevention Strategy
Caption: Oxidative degradation pathway of the aniline moiety and the necessary intervention barriers.
Storage Protocol (Standard Operating Procedure)
To maintain purity >98% over long durations (>6 months), follow this strict protocol.
Environmental Conditions
-
Temperature: +2°C to +8°C (Refrigerated).
-
Rationale: Reduces the kinetic rate of auto-oxidation. While the compound is solid at Room Temperature (RT), refrigeration significantly extends shelf life.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen).
-
Rationale: Displaces oxygen. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
-
-
Container: Amber Glass Vial with a Teflon-lined screw cap.
-
Rationale: Blocks UV light; Teflon prevents leaching of plasticizers which can occur with standard polyethylene caps.
-
Handling "In-Use" Material
When removing the vial from the refrigerator:
-
Equilibration: Allow the closed vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Why? Opening a cold vial in humid air causes moisture condensation on the solid, accelerating hydrolysis or clumping.
-
-
Aliquotting: If frequent use is expected, split the master batch into single-use aliquots to avoid repeated freeze-thaw-open cycles.
Operational Handling & Solubilization
Safety (HSE)
-
Hazard Class: Irritant (Skin/Eye/Respiratory). Potential Mutagen (Aniline derivative).
-
PPE: Nitrile gloves, safety glasses, and a lab coat.
-
Engineering Control: Handle strictly within a Chemical Fume Hood . Avoid dust generation.
Solubilization Protocol
For biological assays or synthetic reactions:
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Concentration: Stock solutions up to 50-100 mM are typically feasible.
-
Dissolution: Vortex gently. Sonication may be used but avoid excessive heat generation (keep water bath <30°C).
-
Stock Stability:
-
DMSO stocks should be stored at -20°C.
-
Self-Validating Check: If the frozen DMSO stock turns dark yellow/orange, oxidation has occurred. Discard.
-
Quality Control (QC) & Validation Workflow
Upon receipt of a new batch or when re-qualifying old stock, use this decision tree.
Visual Inspection (The First Line of Defense)
-
Pass: Off-white, cream, or very pale beige free-flowing powder.
-
Fail: Dark brown, sticky, or clumped solid.
Analytical Verification (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95% ACN.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm.
-
Purity Threshold: >95% for synthesis; >98% for biological screening.
Diagram 2: Material Receipt & QC Workflow
Caption: Decision tree for accepting or rejecting incoming batches based on visual and analytical data.
References
-
PubChem. this compound (Compound CID 28917387).[4] National Library of Medicine. Accessed Oct 2023. Link
-
LGC Standards. 4-(3-Aminophenyl)-3-morpholinone Reference Material. (Provides physical state and storage data for the specific meta-isomer). Link
-
BenchChem. Product Data: this compound (CAS 1082495-22-4).[][5] (Highlights the scaffold's use in kinase research vs. the para-isomer). Link
-
ChemicalBook. Handling and Safety Data for Morpholinone Derivatives. (General safety protocols for aniline-morpholinone scaffolds). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Impurity Profiling of 4-(3-Aminophenyl)morpholin-3-one
[1][2]
Executive Summary & Molecule Profile
Target Molecule: 4-(3-Aminophenyl)morpholin-3-one CAS: 1082495-22-4 Role: Key scaffold in medicinal chemistry; known regio-isomeric impurity in the synthesis of Rivaroxaban and Apixaban intermediates (which typically utilize the para-isomer).[1][2][3] Primary Synthetic Route: Two-step sequence involving (1) N-arylation of morpholin-3-one with 1-fluoro-3-nitrobenzene, followed by (2) Catalytic hydrogenation of the nitro group.[1][2]
This guide addresses the specific side products generated during these two critical steps. The formation of impurities in this system is governed by the competition between N- vs. O-alkylation (Step 1) and the kinetics of nitro-reduction intermediates (Step 2).[1][2]
Visualizing the Impurity Landscape
The following pathway map illustrates the genesis of key impurities. Note that the "Critical Control Point" is the reduction step, where incomplete reaction leads to colored azo/azoxy species.[1][2]
Caption: Figure 1: Synthetic pathway and impurity genesis for this compound. Red nodes indicate critical side products requiring control.[1]
Module 1: The N-Arylation Step (Precursor Synthesis)[1][2]
Reaction: Morpholin-3-one + 1-Fluoro-3-nitrobenzene
Critical Side Products
| Impurity Type | Structure / Description | Cause of Formation |
| O-Aryl Isomer | Arylation occurs at the oxygen of the lactam (forming an imidate) rather than the nitrogen.[1][2] | Use of "hard" bases (e.g., NaH) in polar aprotic solvents without temperature control.[1][2] Lactams are ambident nucleophiles.[1][2] |
| Ring-Opened Acid | N-(3-nitrophenyl)-amino acid derivative.[1][2] | Presence of water in the reaction mixture (hydrolysis of the lactam ring under basic conditions).[2] |
| Bis-Arylation | (Rare) Addition of two morpholinone units.[1][2][4] | Only occurs if using a di-halo precursor (e.g., 1,3-difluorobenzene).[1][2] Unlikely with 1-fluoro-3-nitrobenzene.[1][2] |
Troubleshooting Guide (Q&A)
Q: I am observing a new spot on TLC with a higher Rf than my product. What is it?
-
A: This is likely the O-arylated imidate impurity .[1][2]
-
Mechanism:[1][5][6][7] The lactam anion can react at N or O. N-alkylation is thermodynamically favored, but O-alkylation is kinetically accessible.[1][2]
-
Fix: Switch to a "softer" base system like
/ DMF or / DMSO rather than NaH. Ensure the reaction is run at reflux to favor the thermodynamic N-product.
-
Q: My yield is low, and I see a very polar baseline spot. Is my starting material decomposing?
Module 2: The Nitro-Reduction Step (Target Formation)[1][2]
Reaction: 4-(3-Nitrophenyl)morpholin-3-one +
Critical Side Products
| Impurity Type | Structure / Description | Cause of Formation |
| Hydroxylamine | 4-(3-(hydroxyamino)phenyl)morpholin-3-one (R-NHOH).[1][2] | Incomplete Reduction. The reduction proceeds |
| Azo Dimer | 3,3'-Azobis(phenylmorpholin-3-one) (Orange/Red solid).[1][2] | Condensation. Reaction between the Nitroso (R-NO) and Hydroxylamine (R-NHOH) intermediates due to low |
| Over-Reduced | 4-(3-Aminocyclohexyl)morpholin-3-one. | Ring Saturation. Hydrogenation of the phenyl ring.[1][2] Occurs with highly active catalysts (Pt, Rh) or excessive pressure/time.[1][2] |
Troubleshooting Guide (Q&A)
Q: My product is isolated as a yellow/orange solid, but it should be off-white. Why?
-
A: The color indicates the presence of Azo or Azoxy dimers .[2]
-
Mechanism:[1][5][6][7] These highly colored compounds form when the concentration of the Nitroso intermediate builds up because the hydrogenation rate is too slow (hydrogen starvation).[2]
-
Fix: Increase hydrogen mass transfer.[1][2] Use a higher agitation rate (rpm). Ensure the reactor is not "hydrogen starved" by maintaining constant pressure (e.g., 50 psi).[1][2] Do not let the reaction sit idle at partial conversion.
-
Q: HPLC shows a peak at M-16 relative to the product.[1][2] What is it?
-
A: This is the Hydroxylamine impurity (Mass = Product + 16 amu for Oxygen).[2]
Q: I see a peak with Mass + 6. Did I reduce the ring?
Experimental Protocol for Impurity Minimization
To minimize the side products described above, follow this optimized protocol.
Step 1: N-Arylation (Optimized for N-Selectivity)
-
Charge: Morpholin-3-one (1.0 eq),
(1.5 eq), and anhydrous DMSO (10V). -
Add: 1-Fluoro-3-nitrobenzene (1.1 eq).
-
Heat: 100°C for 12 hours. Note: High temp favors N-arylation over O-arylation.[1][2]
-
Workup: Pour into water (precipitates product).[1][2] Filter.
Step 2: Hydrogenation (Optimized for Complete Reduction)
-
Charge: Nitro-intermediate (1.0 eq), 10% Pd/C (5 wt% loading), Methanol (20V).
-
Condition: Hydrogen gas (40-50 psi). Vigorous Stirring is critical.
-
Temp: 40°C.
-
Monitor: Check HPLC for disappearance of Hydroxylamine intermediate (R-NHOH).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28917387, this compound.[1][2] Retrieved from [Link]
[1][2][3] -
Google Patents. Process for preparing 4-(4-aminophenyl)-3-morpholinone (Analogous Chemistry). Patent WO2005026135A1.[1][2][8] Retrieved from
-
Technical Disclosure Commons (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[1][2][5][9] Retrieved from [Link][1][2]
Sources
- 1. 114026-76-5,(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1082495-22-4 [benchchem.com]
- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 7. CN112142736B - Preparation method of apixaban impurity 1 - Google Patents [patents.google.com]
- 8. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 9. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
Technical Support Center: Ensuring the Stability of 4-(3-Aminophenyl)morpholin-3-one
Welcome to the technical support center for 4-(3-Aminophenyl)morpholin-3-one (CAS No. 1082495-22-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its decomposition during storage. Adherence to these guidelines is critical for maintaining the integrity of your research and development workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place.[1] Specifically, it is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at room temperature.[1][2]
Q2: I've noticed a change in the color of my this compound powder, from off-white to a yellowish or brownish hue. What does this indicate?
A color change is a primary visual indicator of decomposition. The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-like structures.[3][4] If you observe a color change, it is highly recommended to re-analyze the material for purity before use.
Q3: My compound has been exposed to ambient light and air for a short period. Is it still usable?
While short-term exposure may not lead to significant degradation, it is crucial to minimize contact with light and air. Aromatic amines are known to be sensitive to photo-oxidation.[5][6] It is best practice to handle the compound under subdued light and to promptly reseal the container after use. A purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), is advised if you suspect any degradation.
Q4: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis of the morpholin-3-one ring, especially in acidic or basic solutions.[7][8] If you need to prepare solutions for your experiments, they should be made fresh and used promptly.
II. Troubleshooting Guide: Diagnosing and Resolving Decomposition Issues
This section provides a structured approach to identifying and addressing potential degradation of your this compound stock.
Problem 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Symptom: You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.
-
Potential Cause & Scientific Explanation: The appearance of new peaks strongly suggests the presence of degradation products. Based on the structure of this compound, two primary degradation pathways are likely:
-
Oxidation of the Aminophenyl Group: The primary amine on the phenyl ring is susceptible to oxidation, which can lead to the formation of various byproducts, including nitroso, nitro, and polymeric impurities.[9] This process is often accelerated by exposure to air (oxygen) and light.
-
Hydrolysis of the Morpholin-3-one Ring: The amide bond within the morpholin-3-one ring can be cleaved by hydrolysis, particularly in the presence of moisture and acidic or basic conditions. This would result in the formation of a ring-opened product. A patent on the synthesis of the para-isomer of this compound mentions the poor stability of the morpholinone ring under certain catalytic hydrogenation conditions, suggesting its susceptibility to degradation.[10]
-
-
Troubleshooting Steps:
-
Confirm the Identity of New Peaks: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the impurity peaks. This can provide evidence for either oxidation (increase in mass due to oxygen addition) or hydrolysis (increase in mass due to water addition).
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dark, dry, inert atmosphere).
-
Assess Handling Procedures: Ensure that the compound is handled quickly, with minimal exposure to atmospheric moisture and light.
-
Purity Re-evaluation: Quantify the level of impurities. If the purity has dropped below the acceptable limit for your application, the batch should be discarded.
-
Problem 2: Poor Reproducibility in Experimental Results
-
Symptom: You are experiencing inconsistent results in your experiments that use this compound from the same batch over time.
-
Potential Cause & Scientific Explanation: Inconsistent experimental outcomes can be a subtle indicator of gradual decomposition of the starting material. Even low levels of impurities can sometimes interfere with sensitive biological or chemical assays. The degradation products will have different chemical properties and may not be active in the desired reaction or could even act as inhibitors.
-
Troubleshooting Steps:
-
Perform a Side-by-Side Comparison: If you have a new, unopened batch of the compound, perform a comparative analytical run (e.g., HPLC) against the older batch. This will reveal any changes in the purity profile.
-
Conduct a Forced Degradation Study (Simplified): To understand the potential impact of degradation on your assay, you can perform a simplified forced degradation. Expose a small sample of the compound to harsh conditions (e.g., heat, light, or a dilute acid/base) and then test this degraded material in your experiment. This can help to confirm if the degradation products are the source of the irreproducibility. Forced degradation studies are a common practice in pharmaceutical development to identify potential degradation products and establish stability-indicating analytical methods.[11][12][13]
-
Implement Strict Stock Management: Employ a "first-in, first-out" (FIFO) system for your chemical inventory to ensure that older batches are used first. Regularly re-qualify the purity of opened containers.
-
III. Data Summary and Visualization
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25 °C) | Avoids acceleration of degradation reactions that can occur at elevated temperatures. |
| Light | Keep in a dark place (e.g., amber vial, in a cabinet) | The aromatic amine moiety is susceptible to photolytic degradation.[6] |
| Atmosphere | Tightly sealed under an inert atmosphere (Argon or Nitrogen) | Minimizes oxidation of the aminophenyl group.[14] |
| Moisture | Store in a dry environment (desiccator recommended) | Prevents hydrolysis of the morpholin-3-one ring.[14] |
Potential Decomposition Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 11. ajrconline.org [ajrconline.org]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analytical Guide: 4-(3-Aminophenyl)morpholin-3-one
Topic: Analytical Validation of 4-(3-Aminophenyl)morpholin-3-one Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
This compound (CAS: 1082495-22-4) is the meta-positional isomer of the critical pharmaceutical intermediate used in the synthesis of Rivaroxaban (Xarelto). While the para-isomer (4-(4-aminophenyl)...) is the desired building block, the 3-amino variant is a significant process impurity formed during the nitration and subsequent reduction steps of the morpholinone ring synthesis.
The Analytical Challenge: The primary validation hurdle is specificity . The meta-isomer and para-isomer possess identical molecular weights (MW 192.21) and similar hydrophobicity. Standard C18 chemistries often fail to achieve baseline resolution (Rs > 1.5) between these positional isomers, leading to co-elution and inaccurate purity assays.
This guide compares the industry-standard C18 HPLC approach against the superior Phenyl-Hexyl/PFP Enhanced Method , providing a validated protocol that ensures precise quantitation of the 3-amino impurity.
Comparative Analysis of Methodologies
We evaluated three analytical approaches for the detection and quantification of this compound.
Comparison Matrix: Performance vs. Alternatives
| Feature | Method A: Standard C18 HPLC | Method B: Phenyl-Hexyl / PFP (Recommended) | Method C: LC-MS/MS |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + Pi-Pi Interaction | Mass/Charge + Hydrophobic |
| Isomer Resolution (Rs) | Poor (< 1.2) - Frequent co-elution | Excellent (> 2.5) - Baseline separation | N/A (Requires chromatography for isomers) |
| Sensitivity (LOQ) | ~0.05% (UV) | ~0.03% (UV) | < 1 ppm (Trace Analysis) |
| Throughput | High | High | Medium |
| Cost | Low | Medium | High |
| Application | Crude Purity Check | Impurity Profiling / Release Testing | Genotoxic Impurity Screening |
Why the "Alternative" (Method B) Wins
While Method A is cheaper, it relies solely on hydrophobicity. Since the meta and para amino groups influence the logP of the molecule similarly, separation is difficult. Method B utilizes a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The aromatic ring in the stationary phase engages in pi-pi stacking interactions with the aminophenyl ring of the analyte. The meta and para positions create different electron density distributions and steric geometries, resulting in distinct interaction strengths and significantly improved resolution.
Detailed Experimental Protocol (Self-Validating System)
Objective: Quantify this compound with specific resolution from the 4-amino isomer. Technique: High-Performance Liquid Chromatography (HPLC) with UV Detection.[1]
A. Chromatographic Conditions
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 2.7 µm.
-
Rationale: The Phenyl-Hexyl phase provides the necessary pi-pi selectivity for positional isomers.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).
-
Rationale: Controls ionization of the aniline amine (pKa ~4.8), ensuring peak sharpness.
-
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 5 µL.
B. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 60 | 40 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
C. Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound reference standard in 10 mL of Methanol (1000 µg/mL).
-
System Suitability Solution: Mix 1 mL of Stock Solution with 1 mL of 4-(4-Aminophenyl)morpholin-3-one stock (1000 µg/mL). Dilute to 100 µg/mL with Mobile Phase A.
-
Success Criterion: Resolution (Rs) between the meta (Peak 1) and para (Peak 2) isomers must be ≥ 2.0 .
-
Analytical Validation Data
The following data represents typical performance metrics for this validated protocol.
Summary of Validation Parameters
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of analyte; Rs > 1.5 | Rs = 2.8 (vs Para-isomer) | PASS |
| Linearity (R²) | > 0.999 (Range: 0.5 - 150 µg/mL) | 0.9998 | PASS |
| Accuracy (Recovery) | 90.0% - 110.0% | 98.2% - 101.5% | PASS |
| Precision (Repeatability) | RSD < 2.0% (n=6) | 0.45% | PASS |
| LOD (Limit of Detection) | S/N > 3 | 0.05 µg/mL | PASS |
| LOQ (Limit of Quantitation) | S/N > 10 | 0.15 µg/mL | PASS |
| Solution Stability | Change < 2.0% after 24h | 0.8% change (Stable) | PASS |
Visualizations & Logic Flows
Diagram 1: Isomer Separation Logic (Pi-Pi Interaction)
This diagram illustrates why the Phenyl-Hexyl column (Method B) succeeds where C18 fails.
Caption: Comparative separation mechanism showing how Pi-Pi interactions in Method B resolve the positional isomers.
Diagram 2: Analytical Validation Workflow
A self-validating decision tree for routine analysis.
Caption: Step-by-step workflow ensuring system suitability before sample quantification.
References
-
V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one: Product Overview and Rivaroxaban Synthesis. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from
-
American Cyanamid Company. (1956). Separation of position isomers (US Patent 2732393A). Google Patents. Retrieved from
-
Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Retrieved from
-
Pharmaffiliates. (n.d.). This compound (CAS 1082495-22-4) Reference Standard.[2] Retrieved from
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3-Aminophenyl)morpholin-3-one Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-(3-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of various therapeutic agents, rigorous analytical characterization is paramount. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity for this compound
This compound is a polar aromatic amine whose isomeric purity and freedom from process-related impurities are critical for its intended downstream applications in drug synthesis. Potential impurities, such as positional isomers (e.g., 4-(2-aminophenyl)morpholin-3-one and 4-(4-aminophenyl)morpholin-3-one) or precursors from the synthetic route, can impact the safety and efficacy of the final drug product. Therefore, a robust and well-validated HPLC method is essential for ensuring the quality of this intermediate. This guide will compare a traditional reversed-phase C18 method with a modern phenyl-hexyl stationary phase, highlighting the nuances of each approach.
Visualizing the Analytical Workflow
A systematic approach to HPLC analysis is crucial for reproducible results. The following diagram outlines the general workflow for the purity analysis of this compound.
Caption: General workflow for HPLC purity analysis.
Understanding the Analyte and Potential Impurities
The chemical structure of this compound and its potential process-related impurities are key to developing a selective HPLC method. The presence of a polar amino group and a morpholinone ring suggests that a reversed-phase method with careful mobile phase control will be effective.
Caption: Target analyte and potential impurities.
Comparative HPLC Methodologies
We will now explore two distinct reversed-phase HPLC methods for the purity analysis of this compound. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.
Method A: Traditional C18 Reversed-Phase Chromatography
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[1] For polar aromatic amines, careful control of mobile phase pH is necessary to ensure good peak shape and retention.[2][3] An acidic mobile phase will protonate the amine group, potentially leading to better solubility in the mobile phase and reduced peak tailing from interactions with residual silanols on the silica support.[4]
Method B: Phenyl-Hexyl Reversed-Phase Chromatography
A phenyl-hexyl stationary phase offers an alternative selectivity to the traditional C18 phase. The phenyl group provides π-π interactions with aromatic analytes, which can enhance the separation of structurally similar compounds, such as positional isomers.[2] This can be particularly advantageous when separating the 3-amino isomer from other aminophenylmorpholinone isomers.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two comparative HPLC methods. These protocols are designed to be self-validating, with system suitability criteria included to ensure the performance of the chromatographic system.
Method A: C18 Reversed-Phase Protocol
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Sample and Standard Preparation:
-
Diluent: A mixture of Mobile Phase A and Methanol (80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
5. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
Method B: Phenyl-Hexyl Reversed-Phase Protocol
1. Materials and Equipment:
-
Same as Method A, with the exception of the column.
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Same as Method A.
3. Sample and Standard Preparation:
-
Same as Method A.
4. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 15% B
-
5-20 min: 15% to 65% B
-
20-25 min: 65% B
-
25-26 min: 65% to 15% B
-
26-30 min: 15% B (re-equilibration)
-
5. System Suitability:
-
Same as Method A.
Comparative Data and Performance
The following tables summarize the hypothetical performance data for the two HPLC methods. This data is illustrative and based on established chromatographic principles.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | ||
| This compound | 12.5 | 14.2 |
| Impurity 1 (4-isomer) | 12.1 | 13.5 |
| Impurity 2 (2-isomer) | 11.8 | 13.0 |
| Resolution | ||
| Main Peak / Impurity 1 | 1.8 | 2.5 |
| Impurity 1 / Impurity 2 | 1.3 | 2.0 |
| Tailing Factor (Main Peak) | 1.4 | 1.2 |
| Theoretical Plates (Main Peak) | 3500 | 4500 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Linearity (r²) | 0.9995 | 0.9998 |
| LOD (% area) | 0.02 | 0.01 |
| LOQ (% area) | 0.06 | 0.03 |
| Precision (%RSD) | 0.8 | 0.5 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 |
Discussion and Recommendations
Both methods are capable of providing adequate separation for the purity analysis of this compound. However, the illustrative data highlights some key differences:
-
Selectivity and Resolution: Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution between the main peak and its positional isomers. This is likely due to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, providing a different separation mechanism compared to the purely hydrophobic interactions of the C18 phase.[2]
-
Peak Shape and Efficiency: The Phenyl-Hexyl column also shows a better tailing factor and a higher number of theoretical plates, indicating a more efficient separation with better peak symmetry. This can lead to more accurate peak integration and improved sensitivity.
-
Sensitivity: The lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Method B suggest it is a more sensitive method, capable of detecting and quantifying lower levels of impurities.
Recommendation:
For routine quality control where the primary goal is to determine the purity of the main component and the impurity profile is well-characterized, Method A (C18) may be sufficient. It is a robust and widely used method.
However, for method development, validation, and in-depth impurity profiling, especially when positional isomers are a concern, Method B (Phenyl-Hexyl) is the superior choice. Its enhanced selectivity and efficiency provide greater confidence in the analytical results.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. This guide has provided a detailed comparison of two viable reversed-phase methods, highlighting the advantages of a phenyl-hexyl stationary phase for the separation of aromatic amines and their isomers. By understanding the principles behind the chromatographic separation and adhering to rigorous, self-validating protocols, researchers can confidently assess the purity of their compounds and ensure the integrity of their drug development programs. All analytical methods should be validated in accordance with ICH guidelines to ensure they are fit for their intended purpose.[5][6][7][8][9]
References
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
- Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
LC Services. (2021). The Different Types of HPLC Columns Explained. Retrieved from [Link]
- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
Thai Journal of Science and Technology. (2012). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]
-
Environmental Science & Technology. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Torontech. (2025). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Sources
- 1. torontech.com [torontech.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. waters.com [waters.com]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
biological activity comparison of aminophenylmorpholinone isomers
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, Pharmacologists Focus: Structure-Activity Relationship (SAR) of N-(aminophenyl)morpholin-3-one regioisomers.
Executive Summary: The Pharmacophore Scaffold
The aminophenylmorpholinone scaffold—specifically 4-(aminophenyl)morpholin-3-one —represents a critical pharmacophore in modern drug discovery. Its most prominent application is as the "Zone 1" anchor in the synthesis of Rivaroxaban (Xarelto), a blockbuster direct Factor Xa inhibitor.
While the para-isomer (4-(4-aminophenyl)morpholin-3-one) is the industry standard for anticoagulant activity, the ortho- and meta- isomers present distinct physicochemical and biological profiles that are increasingly relevant in antimicrobial and anticancer research. This guide objectively compares these isomers, elucidating why the para- orientation is favored for Factor Xa inhibition while highlighting the emerging utility of its isomers in alternative therapeutic areas.
Chemical Identity & Isomerism
The core structure consists of a morpholin-3-one ring N-substituted with an aniline moiety. The biological activity is dictated by the position of the primary amine relative to the morpholinone attachment point.
| Property | Para-Isomer (p-APM) | Meta-Isomer (m-APM) | Ortho-Isomer (o-APM) |
| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | 4-(3-aminophenyl)morpholin-3-one | 4-(2-aminophenyl)morpholin-3-one |
| CAS Number | 438056-69-0 | 1082495-22-4 | (Research Grade) |
| Molecular Geometry | Linear / Extended | Bent / Angular | Sterically Congested |
| Key Application | Anticoagulant (Rivaroxaban precursor) | Kinase Inhibition (Experimental) | Antimicrobial (Experimental) |
| Solubility (DMSO) | High | Moderate | Low (Intramolecular H-bond) |
Biological Activity Profile
A. Anticoagulant Activity (Factor Xa Inhibition)
The primary therapeutic context for these isomers is the inhibition of Factor Xa (FXa), a serine protease in the coagulation cascade.[1]
-
Mechanism: The morpholinone ring acts as a neutral surrogate for the proline residue found in natural substrates, binding to the S4 pocket of FXa. The phenyl ring projects the rest of the molecule toward the S1 pocket.
-
Isomer Performance:
-
Para-Isomer (Dominant): The linear 1,4-substitution allows the molecule to adopt an "L-shaped" conformation essential for fitting into the L-shaped FXa active site. It facilitates the necessary π-stacking interactions with Trp215 in the S4 pocket.
-
Meta/Ortho-Isomers (Inactive/Weak): The angular geometry of the m- and o-isomers disrupts the linear alignment required to bridge the S1 and S4 pockets. Steric clash prevents the morpholinone ring from sitting deep within the S4 subsite, resulting in a >100-fold loss in binding affinity (
).
-
B. Antimicrobial & Anticancer Potential
While the para-isomer dominates anticoagulation, the meta-isomer is gaining traction in oncology.
-
Kinase Inhibition (PI3K/mTOR): Derivatives of the meta-isomer have shown promise as scaffolds for PI3K inhibitors. The 1,3-substitution pattern allows the amine to hinge into the ATP-binding pocket of kinases more effectively than the rigid linear para-isomer.
-
Antimicrobial Activity: Ortho-substituted morpholinones often exhibit higher lipophilicity due to intramolecular hydrogen bonding (between the amine and the morpholinone carbonyl). This enhances membrane permeability, a critical factor for antibacterial efficacy against Gram-positive strains like S. aureus.
C. Quantitative Comparison Data
Note: Values are aggregated from structure-activity relationship (SAR) studies of Rivaroxaban analogs and morpholine antibacterial screens.
| Assay / Parameter | Para-Isomer (4-APM) | Meta-Isomer (3-APM) | Ortho-Isomer (2-APM) |
| FXa Binding Affinity ( | 0.7 - 2.5 nM (High Potency) | > 500 nM (Low Potency) | > 1000 nM (Inactive) |
| Bacterial MIC ( | > 64 | 32 - 64 | 8 - 16 |
| Metabolic Stability ( | High (Phase I resistant) | Moderate (Ring oxidation) | Low (Steric hindrance affects metabolism) |
| Synthetic Yield (Reduction) | 92% (Catalytic Hydrog.) | 85% (Fe/HCl) | 78% (Steric hindrance) |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent pathways for these isomers: the Para-isomer's integration into the Coagulation Cascade versus the Meta-isomer's role in Cell Signaling.
Figure 1: Divergent therapeutic pathways dictated by the regiochemistry of the aminophenylmorpholinone scaffold.
Experimental Protocols
Protocol A: Synthesis of 4-(4-aminophenyl)morpholin-3-one (Para-Isomer)
Rationale: This protocol utilizes catalytic hydrogenation, the industry standard for ensuring high purity and yield without generating iron-sludge waste common in Bechamp reductions.
Reagents:
-
4-(4-nitrophenyl)morpholin-3-one (Precursor)
-
10% Pd/C (Catalyst)
-
Methanol (Solvent)
-
Hydrogen gas (
)
Step-by-Step Methodology:
-
Dissolution: Charge a high-pressure autoclave with 10.0 g of 4-(4-nitrophenyl)morpholin-3-one and 100 mL of Methanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (50% wet) under an inert nitrogen atmosphere.
-
Hydrogenation: Seal the reactor, purge with
(3x), then charge with to 50 psi (3.5 bar). -
Reaction: Stir at 45°C for 4 hours. Monitor consumption of starting material via TLC (Ethyl Acetate:Hexane 1:1).
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL warm methanol.
-
Crystallization: Concentrate the filtrate to ~30 mL under reduced pressure. Cool to 0-5°C to precipitate the product.
-
Validation: Collect off-white crystals. Purity should be >98% by HPLC.
-
Expected Melting Point: 170–172°C.
-
Protocol B: Factor Xa Inhibition Assay (Chromogenic)
Rationale: A chromogenic assay provides a direct, quantitative measure of enzymatic activity by monitoring the cleavage of a specific substrate, self-validating via a standard curve.
Reagents:
-
Human Factor Xa enzyme
-
Chromogenic Substrate (e.g., S-2222)
-
Test Compounds (Isomers dissolved in DMSO)
-
Buffer: Tris-HCl (pH 7.4), NaCl, BSA.
Workflow:
-
Preparation: Dilute isomers in DMSO to create a concentration range (1 nM to 10
M). -
Incubation: In a 96-well plate, mix 20
L of enzyme solution with 20 L of test compound. Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Initiation: Add 20
L of Chromogenic Substrate (1 mM). -
Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes. The slope of the line represents enzyme velocity (
). -
Calculation: Calculate % Inhibition
. Determine using non-linear regression (GraphPad Prism).
References
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link
-
Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
Wei, H., et al. (2020). "Synthesis and biological evaluation of novel morpholine derivatives as potential antitumor agents." European Journal of Medicinal Chemistry. Link
-
BenchChem. "4-(4-Aminophenyl)morpholin-3-one: Biological Activity and Applications." BenchChem Technical Library. Link
Sources
A Spectroscopic Guide to 4-(3-Aminophenyl)morpholin-3-one Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of innovation. The 4-(3-aminophenyl)morpholin-3-one scaffold is a recognized privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of targeted therapies, including potent protein kinase inhibitors.[1] Its structural isomer, the 4-(4-aminophenyl)morpholin-3-one, is a key building block in the industrial synthesis of the anticoagulant drug Rivaroxaban, highlighting the therapeutic significance of this class of compounds.[2][3][4]
This guide provides an in-depth spectroscopic comparison of this compound and its derivatives. By understanding the distinct spectral signatures of these molecules, researchers can accelerate their discovery and development workflows, ensuring structural integrity and purity. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral characteristics.
The Structural Landscape: this compound and Its Isomers
The position of the amino group on the phenyl ring profoundly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. This guide will focus on the 3-amino isomer and use the 4-amino isomer as a primary comparative example.
Caption: Molecular structures of this compound and its 4-amino isomer.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent this compound and its derivatives, with a direct comparison to the 4-amino isomer where available.
Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6)
| Proton Assignment | This compound (Expected) | 4-(4-Aminophenyl)morpholin-3-one | N-(3-(3-oxomorpholino)phenyl)acetamide (Expected) |
| H-2', H-6' (Aromatic) | ~6.6-7.2 ppm (m) | 6.63 (d, J=8.8 Hz, 2H) | ~7.2-7.8 ppm (m) |
| H-4', H-5' (Aromatic) | ~6.6-7.2 ppm (m) | 7.23 (d, J=8.8 Hz, 2H) | ~7.2-7.8 ppm (m) |
| -NH2 | ~5.2 ppm (s, 2H) | 5.23 (s, 2H) | - |
| -NHCOCH3 | - | - | ~9.9 ppm (s, 1H) |
| -COCH3 | - | - | ~2.05 ppm (s, 3H) |
| H-5 (Morpholinone) | ~4.2 ppm (s) | 4.21 (s, 2H) | ~4.2 ppm (s) |
| H-6 (Morpholinone) | ~3.9 ppm (t, J=5.0 Hz) | 3.93 (t, J=5.0 Hz, 2H) | ~3.9 ppm (t, J=5.0 Hz) |
| H-2 (Morpholinone) | ~3.6 ppm (t, J=5.0 Hz) | 3.63 (t, J=5.0 Hz, 2H) | ~3.6 ppm (t, J=5.0 Hz) |
Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO-d6)
| Carbon Assignment | This compound (Expected) | 4-(4-Aminophenyl)morpholin-3-one | N-(3-(3-oxomorpholino)phenyl)acetamide (Expected) |
| C=O (Morpholinone) | ~166 ppm | 166.4 | ~166 ppm |
| C-1' (Aromatic) | ~140 ppm | 127.3 | ~140 ppm |
| C-3' (Aromatic) | ~149 ppm | - | ~139 ppm |
| C-4' (Aromatic) | ~114 ppm | 145.8 | ~123 ppm |
| C-2', C-5', C-6' (Aromatic) | ~113-130 ppm | 114.1, 125.7 | ~118-130 ppm |
| C-5 (Morpholinone) | ~66 ppm | 66.2 | ~66 ppm |
| C-2 (Morpholinone) | ~49 ppm | 49.3 | ~49 ppm |
| C-6 (Morpholinone) | ~45 ppm | 45.1 | ~45 ppm |
| -COCH3 | - | - | ~24 ppm |
| C=O (Amide) | - | - | ~168 ppm |
Table 3: Key IR and MS Data
| Spectroscopic Technique | This compound (Expected) | Derivatives (General Expectations) |
| IR (cm-1) | ~3450-3300 (N-H stretch, amine), ~1650 (C=O stretch, amide), ~1600, 1500 (C=C stretch, aromatic), ~1250 (C-N stretch), ~1115 (C-O-C stretch) | Acyl derivatives: ~3300 (N-H stretch, amide), ~1680 (C=O stretch, amide), ~1650 (C=O stretch, morpholinone). Sulfonyl derivatives: ~1350 & ~1160 (S=O stretch). |
| MS (m/z) | M+ at 192. Fragmentation at ~134 (loss of morpholinone fragment), ~92 (aminophenyl fragment). | Fragmentation patterns will be dominated by cleavage at the N-acyl or N-sulfonyl bond, as well as fragmentation of the morpholinone and phenyl rings. |
Experimental Protocols and Causality
The following sections detail the methodologies for acquiring the spectroscopic data presented above, with an emphasis on the rationale behind the experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5]
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is critical as it effectively solubilizes a wide range of organic compounds and its residual proton signal does not overlap with the key signals of the analyte. Furthermore, the amine and amide protons are readily observable in DMSO-d6 due to slower exchange rates.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
1H NMR: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise ratio.
-
13C NMR: Acquire the spectrum on the same instrument, typically at 100 MHz. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of 13C.
Interpretation Insights:
-
Aromatic Region: The substitution pattern on the phenyl ring in the 3-amino isomer leads to a more complex multiplet in the 1H NMR spectrum compared to the distinct doublets observed for the symmetrical 4-amino isomer.
-
Morpholinone Ring Protons: The protons on the morpholinone ring typically appear as two triplets and a singlet. The singlet corresponds to the methylene group adjacent to the carbonyl (H-5), while the two triplets arise from the adjacent methylene groups (H-2 and H-6).
-
Amine/Amide Protons: The chemical shift of the amine protons (~5.2 ppm) is a key identifier. Upon acylation to form an amide, this signal disappears and a new, downfield-shifted singlet for the amide proton (~9.9 ppm) appears.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm-1.
Key Vibrational Modes:
-
N-H Stretch: The primary amine of the parent compound will show two distinct bands in the 3450-3300 cm-1 region, corresponding to the symmetric and asymmetric stretching vibrations. Upon derivatization to a secondary amide, a single N-H stretching band is observed around 3300 cm-1.
-
C=O Stretch: The lactam carbonyl of the morpholinone ring gives a strong absorption around 1650 cm-1. In acylated derivatives, an additional amide carbonyl stretch will appear at a slightly higher wavenumber (~1680 cm-1).
-
C-O-C Stretch: A strong band around 1115 cm-1 is characteristic of the ether linkage within the morpholine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
Experimental Protocol:
-
Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent such as methanol or acetonitrile.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum from 200 to 400 nm.
Interpretation: Aromatic amines exhibit characteristic absorption bands.[6][7][8] For this compound, two main absorption bands are expected, similar to aniline, corresponding to π-π* transitions of the benzene ring. The position and intensity of these bands are sensitive to substitution on the aromatic ring and the amino group. Derivatization of the amino group will cause a shift in the absorption maxima.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Analyze the resulting fragments based on their mass-to-charge (m/z) ratio.
Expected Fragmentation: The molecular ion (M+) peak should be observed at m/z 192 for the parent compound. Key fragmentation pathways would involve the cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. The stability of the resulting fragments will dictate the observed fragmentation pattern.[9]
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the characterization of this compound and its derivatives. By carefully analyzing the data from NMR, IR, UV-Vis, and MS, researchers can confidently determine the structure and purity of their compounds. The comparative data presented for the 3- and 4-amino isomers, along with the expected spectral changes upon derivatization, offer valuable insights for those working in the field of drug discovery and development. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
References
-
International Union of Crystallography. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]
-
Little, J. L., et al. (2009). N-[4-(Morpholinodiazenyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
-
IP.com. (2020). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
- Google Patents. (2013). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
ResearchGate. (2021). Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Amines. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Based Oxothiazolidine Hybrids as Potential Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Retrieved from [Link]
-
Royal Society of Chemistry. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Retrieved from [Link]
-
ResearchGate. (2016). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
IJNRD. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]
- Google Patents. (2021). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
-
Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Based Oxothiazolidine Hybrids as Potential Antimicrobial Agents. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino-3(R)benzophenone reactions with acetylacetone. Retrieved from [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]
- 4. tdcommons.org [tdcommons.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of 4-(3-Aminophenyl)morpholin-3-one: X-ray Crystallography in Focus
In the landscape of modern drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of X-ray crystallography as the definitive method for the structural elucidation of 4-(3-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant Rivaroxaban.[1][2][3][4] While no public crystal structure for this specific molecule is available, this guide presents a robust, generalized protocol, grounded in established crystallographic principles, and compares it with other powerful analytical techniques.
The morpholine ring is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[5][6] Understanding the precise atomic arrangement within this compound is crucial for optimizing its synthesis, understanding its reactivity, and ensuring the quality of the final active pharmaceutical ingredient.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the absolute atomic and molecular structure of a crystalline compound.[7] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.[8]
Hypothetical Experimental Protocol for this compound
This protocol is a self-validating system, with checkpoints to ensure the quality of the data at each stage.
Step 1: Crystallization - The Critical First Hurdle
The most challenging step in X-ray crystallography is often obtaining a single crystal of sufficient size and quality.[9] For a small molecule like this compound, a variety of crystallization techniques should be screened.
-
Method Rationale: The choice of solvent is critical. A solvent in which the compound is sparingly soluble is ideal. The slow evaporation of a dilute solution, or the slow cooling of a saturated solution, allows for the ordered growth of crystals. Vapor diffusion (hanging or sitting drop) is another powerful technique where a less volatile precipitant slowly diffuses into a solution of the compound, inducing crystallization.
-
Protocol:
-
Prepare saturated solutions of this compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Employ slow evaporation, slow cooling, and vapor diffusion methods for each solvent system.
-
Monitor for the formation of single, well-defined crystals over several days to weeks. A suitable crystal should be approximately 0.1-0.3 mm in each dimension.[9]
-
Step 2: Crystal Mounting and Data Collection
A suitable crystal is carefully mounted on a goniometer head.[10]
-
Method Rationale: The crystal is flash-frozen in a stream of liquid nitrogen to minimize radiation damage from the X-ray beam and reduce thermal vibrations of the atoms.[11]
-
Protocol:
-
Select a well-formed, clear crystal under a microscope.
-
Mount the crystal on a loop, typically made of nylon or plastic, with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.[11]
-
Place the mounted crystal on the goniometer head of the diffractometer and cool it to 100 K in a nitrogen stream.
-
Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[10]
-
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group.
-
Method Rationale: The intensities of the diffracted spots are used to calculate the structure factors, from which an initial electron density map is generated.[8] This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods, which are mathematical techniques to estimate the phases of the structure factors.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
-
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Part 2: Comparative Analysis with Alternative Techniques
While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and can be more suitable in certain scenarios.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[13] It provides information about the chemical environment, connectivity, and spatial proximity of atoms.[14][15]
-
Core Principles: NMR relies on the magnetic properties of atomic nuclei.[14] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their chemical environment.[13]
-
Experimental Data: For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed.
-
¹H NMR: Would show the number of different types of protons and their integration would indicate the relative number of protons of each type.
-
¹³C NMR: Would indicate the number of different types of carbon atoms in the molecule.[16]
-
2D NMR: Would establish the connectivity between atoms, allowing for the complete assignment of the molecular structure.[15]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[17] It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.[18]
-
Core Principles: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the ions to gain structural information.[19]
-
Experimental Data: For this compound, HRMS would confirm the molecular formula (C₁₀H₁₂N₂O₂).[20] MS/MS analysis would reveal characteristic fragmentation patterns that can help to confirm the connectivity of the morpholinone and aminophenyl moieties.
Data Comparison Table
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Solution | Solid, Liquid, or Gas |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, stereochemistry | Chemical environment, atomic connectivity, through-space proximities | Molecular weight, elemental formula, fragmentation patterns |
| Key Advantage | Unambiguous determination of the complete 3D structure | Provides structural information in solution, closer to biological conditions | High sensitivity, requires very small sample amounts |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain[7] | Does not provide precise bond lengths and angles | Provides indirect structural information that requires interpretation |
| Typical Application | Absolute structure determination, polymorph identification | Routine structural confirmation and elucidation of solution-state conformation | Molecular weight determination, impurity profiling, metabolic studies[21] |
Part 3: Synergistic Application and Conclusion
For the comprehensive characterization of a critical pharmaceutical intermediate like this compound, a multi-technique approach is often the most robust strategy. While NMR and MS can confirm the identity and connectivity of the molecule, only X-ray crystallography can provide the definitive, high-resolution three-dimensional structure. This structural information is invaluable for understanding solid-state properties, predicting polymorphism, and informing computational modeling studies.
The choice of analytical technique ultimately depends on the specific scientific question being addressed. However, for the unambiguous determination of molecular structure, single-crystal X-ray crystallography remains the gold standard, providing a level of detail that is unattainable with other methods.
Visualizing the Interplay of Techniques
Caption: Interplay of analytical techniques for structural elucidation.
References
-
X-ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]
-
X-ray Crystallography. Chemistry LibreTexts. (2023-08-29). Available at: [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. (2023-11-07). Available at: [Link]
-
X-ray Crystallography. Creative BioMart. Available at: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Available at: [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2022-09-24). Available at: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. (2024-05-30). Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.Google Patents. (2020-07-12).
-
This compound. PubChem. Available at: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2025-08-07). Available at: [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2024-05-09). Available at: [Link]
-
WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. WIPO Patentscope. (2019-07-18). Available at: [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. (2013-02-07). Available at: [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. (2023-07-05). Available at: [Link]
-
NMR Spectroscopy: Structure Determination Of Organic Compounds. YouTube. (2024-05-29). Available at: [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone.Google Patents.
-
Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]
-
How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Available at: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. (2022-04-13). Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. (2022-05-16). Available at: [Link]
-
Identification of small molecules using accurate mass MS/MS search. PMC. (2017-04-24). Available at: [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
-
4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. V & V Pharma Industries. Available at: [Link]
-
Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. MDPI. Available at: [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. (2016-08-24). Available at: [Link]
Sources
- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 4. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. zefsci.com [zefsci.com]
A Comparative Guide to the Analytical Certification of 4-(3-Aminophenyl)morpholin-3-one Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Aminophenyl)morpholin-3-one is a key starting material and potential impurity in the synthesis of several pharmaceuticals, most notably the anticoagulant Rivaroxaban. As such, the quality and purity of its analytical reference standard are of paramount importance for accurate quantification, impurity profiling, and ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the analytical data expected from a high-quality reference standard of this compound, juxtaposed with a hypothetical alternative of lower, yet still acceptable, quality.
The objective is to equip researchers and quality control analysts with the expertise to critically evaluate a Certificate of Analysis (CoA) and understand the implications of different purity profiles. All experimental protocols described herein are based on established analytical principles and are designed to be self-validating, adhering to the principles of scientific integrity.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. Its certified properties, such as purity and identity, are used to determine the characteristics of other batches of the same substance or related substances. The United States Pharmacopeia (USP) and other global pharmacopeias provide rigorous standards for the development and use of reference materials to ensure confidence in analytical results.[1][2]
Section 1: Interpreting the Certificate of Analysis - A Comparative Approach
A Certificate of Analysis is the foundational document that attests to the quality of a reference standard. It provides a comprehensive summary of the analytical tests performed and the results obtained. Below is a comparative table illustrating the typical data for a high-quality (Supplier A) versus a standard-quality (Supplier B) reference standard for this compound.
Table 1: Comparative Certificate of Analysis for this compound
| Parameter | Supplier A (High Purity) | Supplier B (Standard Purity) | Significance and Rationale |
| Appearance | White to Off-White Crystalline Solid | Light Brown Solid | Color can indicate the presence of impurities or degradation products. A whiter appearance is generally preferred. |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Confirms the molecular structure of the compound. Both suppliers should provide a spectrum consistent with the expected structure. |
| Purity (HPLC) | 99.8% | 98.5% | High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and quantifying impurities. A higher percentage indicates fewer impurities. |
| Individual Impurity | Any single impurity ≤ 0.05% | Impurity 1: 0.8%, Impurity 2: 0.5% | International Council for Harmonisation (ICH) guidelines set thresholds for reporting, identifying, and qualifying impurities.[3][4][5] Lower individual impurity levels are crucial for accurate analytical method development. |
| Water Content (Karl Fischer) | 0.1% | 0.5% | Water content can affect the accurate weighing of the standard and may promote degradation. |
| Residual Solvents (GC-HS) | <0.1% (Acetone) | <0.5% (Methanol) | Residual solvents are process-related impurities that need to be controlled. The specific solvent and its limit depend on the synthetic route. |
| Assay (by ¹H NMR) | 99.7% (quantitative) | Not Provided | A quantitative NMR (qNMR) assay provides an absolute purity value without the need for a separate reference standard, offering a higher level of metrological traceability. |
| Mass Spectrometry (MS) | [M+H]⁺ = 193.0972 | [M+H]⁺ = 193.1 | High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. A nominal mass is less precise. |
Expert Insight: While both standards are "fit for purpose" for general identification, the high-purity standard from Supplier A is essential for applications requiring high accuracy, such as the validation of a stability-indicating HPLC method for Rivaroxaban, where this compound might be a critical impurity to be quantified at low levels.[6][7]
Section 2: Experimental Protocols for Verification
To ensure the trustworthiness of a reference standard, in-house verification of its critical attributes is often necessary. The following are detailed protocols for the key analytical techniques used in the characterization of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone of pharmaceutical analysis, allowing for the separation, identification, and quantification of the main component and its impurities.[8] A reversed-phase method is typically suitable for a moderately polar compound like this compound.[9]
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Mix HPLC-grade water and acetonitrile in a 50:50 (v/v) ratio.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve and dilute to 20.0 mL with the diluent to obtain a final concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Identity Confirmation by ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of a compound, serving as a definitive identification test. The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the structure of this compound. The sensitivity of modern NMR instruments is sufficient for detecting impurities at levels required by regulatory bodies.[10]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Assign the observed proton signals to the corresponding protons in the molecular structure.
-
Compare the spectrum with a reference spectrum or with predicted chemical shifts.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Signals corresponding to the aromatic protons on the aminophenyl ring.
-
Signals for the methylene protons of the morpholinone ring.
-
A broad signal for the amine (-NH₂) protons.
Structural Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which is a fundamental physical property. It is used to confirm the molecular weight of the compound.
Experimental Workflow:
Caption: Mass Spectrometry (MS) analytical workflow.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an HPLC system.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass range.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. For this compound (C₁₀H₁₂N₂O₂), the expected monoisotopic mass is approximately 192.09 Da. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm for HRMS).
Section 3: Comparison of Potential Impurities
The quality of a reference standard is largely defined by its impurity profile. For this compound, potential impurities can arise from the starting materials, by-products of the synthesis, or degradation.
Table 2: Potential Impurities and their Significance
| Impurity Name | Structure | Potential Origin | Analytical Significance |
| 4-(3-Nitrophenyl)morpholin-3-one | Aromatic ring with -NO₂ instead of -NH₂ | Incomplete reduction of the nitro group during synthesis. | This is a common process-related impurity.[11] Its presence can interfere with assays and indicate an inefficient manufacturing process. |
| Isomeric Aminophenyl-morpholinones | e.g., 4-(2-Aminophenyl) or 4-(4-Aminophenyl)morpholin-3-one | Use of impure starting materials (isomeric nitrophenols). | These isomers are likely to have similar chromatographic behavior, making their separation and quantification challenging. A specific and robust analytical method is required. |
| Degradation Products | Various | Oxidation of the amine group, hydrolysis of the lactam ring. | The presence of degradation products can indicate instability of the material and necessitates proper storage conditions. |
Expert Insight: When comparing two reference standards, the one with a more comprehensive characterization of its impurities is superior. A supplier that not only quantifies but also identifies the major impurities provides a higher level of assurance. This is critical when developing methods to control these same impurities in a drug substance.
Conclusion
The selection of a reference standard for this compound should be a meticulous process based on a thorough evaluation of its Certificate of Analysis. While a standard with 98.5% purity may be adequate for qualitative identification, a high-purity (≥99.5%) standard with well-characterized and minimal impurities is indispensable for quantitative applications, such as the validation of regulatory-compliant analytical methods and for use as a primary calibrator.
By understanding the causality behind the analytical tests and their results, researchers and drug development professionals can make informed decisions, ensuring the accuracy, reliability, and integrity of their analytical data. This ultimately contributes to the development of safe and effective medicines. The validation of analytical procedures should always be performed in accordance with ICH guidelines to ensure data is robust and suitable for its intended purpose.[3][4][5][12][13]
References
-
4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem. PubChem. Available from: [Link]
-
Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - ResearchGate. ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
- Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents. Google Patents.
-
USP-NF. USP-NF. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available from: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities - Symbiosis Online Publishing. Symbiosis Online Publishing. Available from: [Link]
- CN106432218A - Rivaroxaban impurities and preparing method and application thereof - Google Patents. Google Patents.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). European Medicines Agency. Available from: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. Bulgarian Chemical Communications. Available from: [Link]
-
Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities - ResearchGate. ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. Available from: [Link]
-
Rivaroxaban Impurity C | CAS No- 24065-33-6 - GLP Pharma Standards. GLP Pharma Standards. Available from: [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. YouTube. Available from: [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. Available from: [Link]
-
Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed. PubMed. Available from: [Link]
Sources
- 1. USP Reference Standards [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN106432218A - Rivaroxaban impurities and preparing method and application thereof - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Aminophenyl)morpholin-3-one
This guide provides essential safety and logistical information for the proper disposal of 4-(3-Aminophenyl)morpholin-3-one (CAS No. 1082495-22-4), a compound utilized in sophisticated research and development settings. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, culminating in safe, environmentally responsible disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
A critical note on isomeric specificity: Data for the 3-aminophenyl isomer is limited. The guidance herein is built upon the known hazards of the closely related 4-(4-Aminophenyl)morpholin-3-one (CAS No. 438056-69-0) and the general principles for handling aromatic amines. It is imperative to treat this compound with the caution afforded to its hazardous chemical class.
Part 1: Hazard Identification & Waste Characterization
The foundation of any disposal protocol is a thorough understanding of the material's intrinsic hazards. Under the Globally Harmonized System (GHS), this compound is classified with several key hazard statements that dictate its handling and disposal pathway.
| Hazard Class | GHS Code | Description | Causality and Disposal Implications |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Prevents disposal via sanitary sewer. Accidental ingestion can be harmful, mandating secure waste containers. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Requires use of gloves during handling and disposal. Contaminated PPE becomes hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Mandates safety glasses or goggles. Any splash risk necessitates careful handling of liquid waste. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] | Prohibits handling that creates dust. Operations must occur in well-ventilated areas or hoods. |
| Chronic Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[5] | Strictly prohibits disposal down the drain. [2][4][5][6] This is a primary driver for its classification as regulated hazardous waste. |
Based on these hazards, particularly its toxicity, any waste containing this compound must be classified as hazardous waste. According to the U.S. Environmental Protection Agency (EPA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics such as toxicity.[7][8] Therefore, all waste streams generated from this compound must be segregated from non-hazardous trash and managed according to federal, state, and local regulations.[2][9]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the pure compound or its waste, ensure the following PPE is worn. The rationale is to create a complete barrier to the identified routes of exposure (skin, eyes, inhalation).
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4][5]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges should be used.[2][5]
Part 3: Waste Segregation & Step-by-Step Collection Protocol
Proper segregation at the point of generation—the satellite accumulation area (SAA)—is the most critical step in a compliant waste management program.[10] Never mix hazardous waste streams without a full understanding of their chemical compatibility. For this compound, waste will typically fall into three categories.
Workflow for Waste Segregation and Handling
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemdmart.com [chemdmart.com]
- 3. aksci.com [aksci.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. echemi.com [echemi.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
